Dapagliflozin-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25ClO6 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2,3,5,6-tetradeuterio-4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3D,4D,6D,7D |
InChI Key |
JVHXJTBJCFBINQ-PLOUIQGGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis pathways for deuterated Dapagliflozin
An In-depth Technical Guide to the Synthesis of Deuterated Dapagliflozin
This technical guide provides a comprehensive overview of the synthetic pathways for deuterated Dapagliflozin, with a focus on Dapagliflozin-d5. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthetic process.
Introduction
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of isotopically labeled Dapagliflozin, particularly with deuterium (B1214612), is crucial for pharmacokinetic studies (ADME), as a metabolic tracer, and as an internal standard for quantitative bioanalysis by mass spectrometry. The most common deuterated variant is Dapagliflozin-d5, where the ethyl group of the 4-ethoxybenzyl moiety is perdeuterated. This modification can potentially alter the metabolic profile of the drug by leveraging the kinetic isotope effect, where the heavier deuterium slows down enzymatic cleavage of C-D bonds compared to C-H bonds.
Primary Synthetic Pathway for Dapagliflozin-d5
The principal strategy for the synthesis of Dapagliflozin-d5 involves the introduction of the deuterated ethyl group at an early stage, followed by the construction of the C-aryl glucoside core. The pathway can be segmented into four main stages:
-
Stage 1: Synthesis of the key phenol (B47542) intermediate, 4-(5-bromo-2-chlorobenzyl)phenol (B1443016).
-
Stage 2: O-alkylation of the phenol intermediate with a deuterated ethylating agent to form the deuterated aglycone.
-
Stage 3: Coupling of the deuterated aglycone with a protected glucose derivative (glycosylation).
-
Stage 4: Reduction of the anomeric center and subsequent deprotection to yield the final product.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of Dapagliflozin-d5.
Stage 1: Synthesis of 4-(5-bromo-2-chlorobenzyl)phenol
This intermediate serves as the anchor for the deuterated ethoxy group. It is typically prepared by the de-ethylation of a commercially available precursor.
-
Reaction: Boron tribromide mediated de-ethylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469).
-
Procedure:
-
Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of boron tribromide (BBr₃, 1.0 M in DCM, ~1.2 eq) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield the title compound as a white solid.[1]
-
Stage 2: Synthesis of 4-bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene
This is the critical deuteration step where the d5-ethyl group is introduced.
-
Reaction: Williamson ether synthesis with iodoethane-d5 (B31937).
-
Procedure:
-
To a solution of 4-(5-bromo-2-chlorobenzyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, ~1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add iodoethane-d5 (CD₃CD₂I, ~1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product is typically of sufficient purity for the next step, or can be further purified by column chromatography if necessary.
-
Stage 3: C-Aryl Glycosylation
This step constructs the core C-glycosidic bond.
-
Reaction: Lithiation of the deuterated aryl bromide followed by addition to a protected gluconolactone.
-
Procedure:
-
Dissolve 4-bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and toluene (B28343) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to perform a lithium-halogen exchange.
-
After stirring for 30-60 minutes at -78 °C, add a pre-cooled solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.0 eq) in toluene.
-
Continue stirring at -78 °C for 2-3 hours. The resulting lactol is typically not isolated but carried forward in situ.
-
Stage 4: Reduction and Deprotection
The final steps involve the stereoselective reduction of the anomeric hemiketal and removal of the silyl (B83357) protecting groups.
-
Reaction: Reductive desilylation.
-
Procedure:
-
To the reaction mixture from Stage 3, still at -78 °C, add a solution of methanesulfonic acid (MsOH, ~4.0 eq) in methanol.
-
Allow the reaction to slowly warm to room temperature and stir for 16-20 hours. This step removes the silyl protecting groups.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic phase to obtain the crude methyl glycoside intermediate.
-
Dissolve the crude intermediate in a mixture of acetonitrile (B52724) and DCM and cool to -20 °C.
-
Add triethylsilane (Et₃SiH, ~2.0-3.0 eq) followed by boron trifluoride etherate (BF₃·OEt₂, ~2.0-3.0 eq).
-
Stir the reaction, allowing it to warm to 0 °C over a few hours.
-
Quench with saturated aqueous sodium bicarbonate.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the final product, Dapagliflozin-d5, by silica gel chromatography or crystallization to yield a white to off-white solid.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Dapagliflozin-d5. Yields are based on reported values for the non-deuterated synthesis and are indicative of expected outcomes.
Table 1: Summary of Synthetic Steps and Yields
| Step | Transformation | Key Reagents | Typical Yield | Reference |
| 1 | De-ethylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | BBr₃, DCM | ~89% | [1] |
| 2 | O-alkylation with Iodoethane-d5 | CD₃CD₂I, Cs₂CO₃, DMF | >90% (estimated) | - |
| 3 | C-Aryl Glycosylation | n-BuLi, Protected Gluconolactone | High (in-situ) | - |
| 4 | Reduction and Deprotection | MsOH, Et₃SiH, BF₃·OEt₂ | ~70-80% (over 2 steps) | [2] |
| Overall | ~55-65% (estimated) |
Table 2: Key Compound Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Deuterium Incorporation |
| Iodoethane-d5 | C₂D₅I | 161.00 | ≥98% |
| Dapagliflozin-d5 | C₂₁H₂₀D₅ClO₆ | 413.90 | ≥98% |
Mandatory Visualizations
Overall Synthetic Pathway for Dapagliflozin-d5
Caption: Overall synthetic pathway for Dapagliflozin-d5.
Logical Workflow for Synthesis and Purification
Caption: Logical workflow for the synthesis of Dapagliflozin-d5.
References
An In-depth Technical Guide to the Physicochemical Properties of Dapagliflozin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus and has shown significant benefits in patients with heart failure and chronic kidney disease. The deuterated analog, Dapagliflozin-d4, serves as a valuable tool in pharmacokinetic studies, acting as an internal standard for quantitative analysis. Understanding the physicochemical properties of this compound is paramount for its correct application in research and development. Deuteration, the substitution of hydrogen with its isotope deuterium, can subtly influence a molecule's properties, including its metabolic stability and physicochemical characteristics. While extensive data is available for Dapagliflozin, specific experimental values for this compound are not always readily published. This guide provides a comprehensive overview of the known physicochemical properties of this compound, supplemented with data from its non-deuterated counterpart for comparative purposes. It also outlines the general experimental protocols for determining these essential parameters.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and Dapagliflozin. It is important to note that experimental data for some properties of this compound are not publicly available. In such cases, the data for the non-deuterated form is provided as a close approximation. Studies on other deuterated compounds have shown that deuteration can lead to slight alterations in properties such as melting point and solubility[1][2].
| Property | This compound | Dapagliflozin | Reference |
| Chemical Structure | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxy-d4-benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [3][4] |
| Molecular Formula | C₂₁H₂₁D₄ClO₆ | C₂₁H₂₅ClO₆ | [3] |
| Molecular Weight | 412.90 g/mol | 408.88 g/mol | [3] |
| Melting Point | Data not available | 55-60 °C | [5][6][7] |
| Boiling Point | Data not available | ~609.0 °C (Predicted) | [6][7] |
| Solubility | Data not available | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | [5][8][9] |
| pKa | Data not available | ~13.23 (Predicted) | [7] |
| LogP | Data not available | ~2.7 | [10][11] |
Experimental Protocols
The determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a substance.
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased at a controlled rate, typically 1-2 °C per minute, and the sample is observed. The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid[12][13][14][15][16].
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. After this period, the suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[17][18][19][20][21].
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).
A correlation is established between the retention time of a series of standard compounds with known LogP values on a reversed-phase HPLC column (e.g., C18) and their lipophilicity. The retention time of the test compound, this compound, is then measured under the same chromatographic conditions. By interpolating its retention time into the calibration curve, the LogP value can be determined. The mobile phase composition can be varied to obtain a more accurate value, often extrapolating to 100% aqueous phase[22][23][24][25][26].
Signaling Pathways and Mechanism of Action
Dapagliflozin primarily exerts its therapeutic effects by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels. Beyond this primary mechanism, Dapagliflozin has been shown to modulate several signaling pathways, contributing to its cardiorenal protective effects.
Signaling Pathway of Dapagliflozin's Action
Caption: Dapagliflozin's inhibition of SGLT2 and its impact on downstream signaling pathways.
Recent research suggests that Dapagliflozin may also exert its beneficial effects through the modulation of pathways such as the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, which is involved in fibrosis, and potentially the PI3K-Akt/mTOR pathway, which regulates cell growth and survival.
Conclusion
This technical guide provides a summary of the core physicochemical properties of this compound, highlighting the available data and noting where information is currently lacking. The provided experimental protocols offer a foundation for the determination of these critical parameters in a laboratory setting. The visualization of Dapagliflozin's mechanism of action and its influence on key signaling pathways further elucidates its therapeutic effects. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics of this compound is essential for its effective use in advancing pharmaceutical research.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Dapagliflozin CAS#: 461432-26-8 [m.chemicalbook.com]
- 7. 461432-26-8 CAS MSDS (Dapagliflozin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dapagliflozin | BMS-512148 | SGLT2 inhibitor | TargetMol [targetmol.com]
- 10. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]
- 13. thinksrs.com [thinksrs.com]
- 14. Melting Point Test - CD Formulation [formulationbio.com]
- 15. westlab.com [westlab.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. acdlabs.com [acdlabs.com]
A Technical Guide to the Isotopic Purity and Labeling Position of Dapagliflozin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and labeling of Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. This document is intended for use by researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies.
This compound serves as a crucial internal standard for quantitative bioanalysis by mass spectrometry and as a tracer in metabolic studies.[1] Its utility is fundamentally dependent on its high isotopic purity and the precise, stable positioning of the deuterium (B1214612) labels.
Chemical Identity and Labeling
-
Chemical Name: (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl-d4)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
-
CAS Number: 1224234-25-6
-
Molecular Formula: C₂₁H₂₁D₄ClO₆
-
Molecular Weight: 412.9 g/mol
The deuterium atoms in this compound are strategically placed on the phenyl ring of the 4-ethoxybenzyl moiety. This positioning is chemically stable and remote from the sites of metabolic transformation, ensuring that the isotopic label is retained throughout biological processing, a critical requirement for an internal standard.
A Certificate of Analysis for commercially available this compound typically confirms its structure and indicates a chromatographic purity of greater than 90%.
Isotopic Purity
Isotopic purity is a critical parameter for a deuterated standard, as it directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the deuterated molecule that contains the specified number of deuterium atoms. The isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species) is determined by mass spectrometry.
Table 1: Representative Isotopic Purity of this compound
| Isotopic Species | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | < 5.0 |
| d4 | > 95.0 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. It is essential to consult the Certificate of Analysis for the specific lot being used.
Labeling Position
The precise location of the deuterium atoms is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR are used to verify the absence of signals at the deuterated positions and confirm the overall structure.
The labeling pattern for this compound, as indicated by its SMILES string, is on the phenyl ring of the ethoxybenzyl group.
Caption: Chemical structure of Dapagliflozin with deuterium labels (D) on the phenyl ring of the ethoxybenzyl group.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the established synthetic routes for Dapagliflozin, with the key modification being the use of a deuterated starting material. The labeling pattern suggests that a deuterated precursor for the 4-ethoxybenzyl moiety is required. A plausible route involves the synthesis of deuterated 4-ethoxybenzyl bromide.
References
Dapagliflozin-d4 CAS number and commercial suppliers
This technical guide provides comprehensive information on Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development, offering key data, commercial sourcing, and insights into its biological mechanisms and experimental applications.
Core Compound Information
This compound is the deuterium-labeled version of Dapagliflozin.[1] Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and as tracers to understand metabolic pathways.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1224234-25-6 | [1][2][3][4][5] |
| Molecular Formula | C21H21D4ClO6 | [1][2][3] |
| Molecular Weight | 412.9 g/mol | [2][3] |
| Synonyms | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-d4; BMS-512148-d4 | [1][2] |
| Chemical Name | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [4][5] |
Commercial Suppliers
This compound is available from several specialized chemical suppliers as a reference standard for research and analytical purposes.
| Supplier | Website | Notes |
| Pharmaffiliates | https://www.pharmaffiliates.com/ | Provides highly pure this compound.[2] |
| MedchemExpress | https://www.medchemexpress.com/ | Offers this compound for research use.[1] |
| Aquigen Bio Sciences | https://www.aquigenbio.com/ | Supplies this compound as a high-quality reference standard with comprehensive characterization data.[3] |
| Cleanchem | https://www.cleanchem.com/ | Lists this compound as a pharmaceutical reference compound.[4] |
| Amzeal Research | https://www.amzeal.com/ | Provides this compound.[5] |
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is identical to that of Dapagliflozin. The primary mechanism is the selective and reversible inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[6][7][8] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[6][8] This action is independent of insulin (B600854) secretion.[6] Beyond its primary function in glycemic control, Dapagliflozin modulates several signaling pathways, contributing to its cardiovascular and renal protective effects.[7][9]
SGLT2 Inhibition Pathway
TGF-β1/Smad Signaling Pathway
Dapagliflozin has been demonstrated to mitigate cardiac and renal fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[9] TGF-β1 is a key cytokine that promotes the proliferation of fibroblasts and the deposition of extracellular matrix, processes central to the development of fibrosis.
PI3K-Akt Signaling Pathway
Some studies suggest that Dapagliflozin may modulate the PI3K-Akt signaling pathway, which is involved in cell growth, proliferation, and survival.[10] It is proposed that Dapagliflozin might exert some of its therapeutic effects by targeting key proteins within this pathway, such as AKT1.[10]
Experimental Protocols and Workflows
This compound is primarily used in analytical and metabolic studies. The experimental protocols for its parent compound, Dapagliflozin, provide a framework for its application.
In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory activity of compounds on SGLT2 is a cell-based fluorescent glucose uptake assay.[9]
Synthesis Overview
While specific synthesis details for this compound are proprietary to the manufacturers, the general synthesis of Dapagliflozin provides insight into the process. A common route involves the coupling of a protected gluconolactone (B72293) with an aryl lithium species derived from an appropriately substituted aryl bromide.[11] Subsequent steps include reduction and deprotection to yield the final C-aryl glucoside structure.[11] The deuteration in this compound is typically introduced in the ethoxyphenyl moiety during the synthesis of the starting materials.
For further details on the synthesis of Dapagliflozin and its metabolites, researchers are directed to the scientific literature.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dapagliflozin D4 | CAS No: 1224234-25-6 [aquigenbio.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. amzeals.com [amzeals.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. nbinno.com [nbinno.com]
- 8. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 12. ias.ac.in [ias.ac.in]
The Pivotal Role of Dapagliflozin-d4 in Pharmacokinetic and Pharmacodynamic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] By blocking SGLT2, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1][2][3] To rigorously characterize the absorption, distribution, metabolism, and excretion (ADME) of dapagliflozin—its pharmacokinetics (PK)—and to understand its physiological effects on the body—its pharmacodynamics (PD)—highly accurate and sensitive bioanalytical methods are essential.[4][5] This is where Dapagliflozin-d4, a deuterated analogue of the parent drug, plays an indispensable role.
This technical guide provides an in-depth exploration of the function of this compound in PK/PD studies, detailing experimental protocols, presenting quantitative data, and visualizing key processes.
The Critical Function of Deuterated Internal Standards
In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest in a biological matrix.[5] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[5]
By replacing four hydrogen atoms with deuterium, this compound has a higher molecular weight than dapagliflozin, allowing it to be distinguished by the mass spectrometer.[6] However, its physicochemical properties, including chromatographic behavior, extraction efficiency, and ionization response, are nearly identical to the unlabeled drug.[5][7] This allows this compound to effectively compensate for variability during sample preparation and analysis, leading to more reliable and reproducible data.[5][7][8]
Pharmacokinetic (PK) Studies: Quantifying Dapagliflozin Exposure
Accurate measurement of dapagliflozin concentrations in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile. This compound is instrumental in these studies as the internal standard in validated LC-MS/MS methods.[4][9]
Typical Bioanalytical Workflow
The use of this compound as an internal standard is integrated into a multi-step bioanalytical workflow to ensure the accuracy of dapagliflozin quantification in plasma samples.
Caption: Bioanalytical workflow with this compound.
Detailed Experimental Protocol: LC-MS/MS for Dapagliflozin in Human Plasma
The following protocol is a synthesis of methodologies reported in the literature for the quantification of dapagliflozin in human plasma using this compound as an internal standard.[4][9][10]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[4]
-
Add 25 µL of the this compound internal standard working solution (e.g., 10 ng/mL in 50% methanol).[4]
-
Vortex mix for 1 minute.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile) and vortex again.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used (e.g., Hypersil Gold C18, 50mm x 3.0mm, 5µm).[9]
-
Mobile Phase: A mixture of an aqueous component (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common ratio is 20:80 (v/v) aqueous to organic.[9]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[9]
-
Injection Volume: 20 µL.[9]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for dapagliflozin and this compound are monitored. For example, in positive ion mode, a potential transition for dapagliflozin could be m/z 426.20 -> 107.20.[11]
Summary of Dapagliflozin Pharmacokinetic Parameters
The use of this compound has enabled the precise determination of key pharmacokinetic parameters of dapagliflozin in various populations.
| Parameter | Value | Population |
| Time to Peak Concentration (Tmax) | 1-2 hours (fasting) | Healthy Subjects & T2DM Patients |
| Absolute Oral Bioavailability | 78% | Healthy Subjects |
| Plasma Protein Binding | ~91% | In vitro |
| Mean Terminal Half-life (t½) | ~12.9 hours (10 mg dose) | Healthy Subjects & T2DM Patients |
| Volume of Distribution (Vd) | 118 L | Healthy Subjects |
This table represents a summary of data from multiple sources.[1][12][13]
Pharmacodynamic (PD) Studies: Assessing the Effects of Dapagliflozin
The pharmacodynamic effects of dapagliflozin are a direct consequence of its mechanism of action: the inhibition of SGLT2 in the renal tubules.[1][3] This leads to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][14]
While this compound is not directly involved in the physiological processes of SGLT2 inhibition, its role in enabling accurate PK measurements is foundational for establishing the relationship between drug concentration and its pharmacological effect (PK/PD modeling).[14]
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin competitively and reversibly inhibits SGLT2 in the proximal convoluted tubule of the kidney.[3][6] This prevents the reabsorption of filtered glucose from the urine back into the bloodstream.
Caption: Dapagliflozin inhibits SGLT2 to lower blood glucose.
Key Pharmacodynamic Endpoints
The pharmacodynamic effects of dapagliflozin are quantified by measuring specific biomarkers. The accurate PK data, made possible by this compound, is correlated with these PD endpoints.
| Pharmacodynamic Endpoint | Effect of Dapagliflozin |
| Urinary Glucose Excretion (UGE) | Dose-dependent increase |
| Fasting Plasma Glucose (FPG) | Reduction |
| Postprandial Glucose (PPG) | Reduction |
| Hemoglobin A1c (HbA1c) | Long-term reduction |
| Body Weight | Reduction |
Data compiled from multiple clinical studies.[12][13][15]
Conclusion
This compound is a critical tool in the development and clinical evaluation of dapagliflozin. Its role as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality pharmacokinetic data. This, in turn, is essential for understanding the drug's exposure-response relationship, optimizing dosing regimens, and ultimately, ensuring the safe and effective use of dapagliflozin in the management of type 2 diabetes. The methodologies and data presented in this guide underscore the indispensable nature of deuterated standards in modern pharmacokinetic and pharmacodynamic research.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. ijper.org [ijper.org]
- 10. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 | Semantic Scholar [semanticscholar.org]
The Gold Standard: A Technical Guide to the Application of Deuterated Standards in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a profound understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical for assessing its efficacy and safety. The accuracy of these studies relies on the precise quantification of drug concentrations in complex biological matrices. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, have become the benchmark for quantitative bioanalysis, primarily in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technical guide provides an in-depth overview of the core principles, experimental applications, and data interpretation related to the use of deuterated standards in drug metabolism and disposition studies.
Core Principles: The Advantage of Being Nearly Identical
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] This subtle change increases the molecular weight, allowing it to be distinguished from the analyte by a mass spectrometer.[2] However, its chemical and physical properties remain nearly identical to the parent compound.[4] This near-identical nature is the foundation of its superiority as an internal standard.[5]
When a known concentration of a deuterated internal standard is added to a biological sample at the beginning of the analytical workflow, it acts as a tracer, experiencing the same experimental variations as the analyte.[1][6] These variations can include:
-
Sample Preparation Variability: Inconsistencies in extraction efficiency during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components of the biological matrix (e.g., plasma, urine) in the mass spectrometer's ion source.[8]
-
Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over the course of an analytical run.[9]
By measuring the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly accurate and precise quantification.[1]
The Kinetic Isotope Effect: A Tool for Modulating Metabolism
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10][] This is because deuterium has twice the mass of hydrogen. Consequently, more energy is required to break a C-D bond.[] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism at that specific site.[10][12] This phenomenon, known as the kinetic isotope effect (KIE), has two key applications:
-
As an Internal Standard: The KIE is generally a minor consideration when using deuterated compounds as internal standards for bioanalysis, as the goal is to mimic the analyte's behavior. However, significant chromatographic separation between the analyte and the deuterated standard due to the isotope effect should be assessed during method development.[8]
-
In Drug Design: The KIE can be intentionally leveraged to improve a drug's pharmacokinetic profile.[13] By strategically placing deuterium at metabolically vulnerable positions, it is possible to:
A notable example of this is deutetrabenazine, the first deuterated drug approved by the FDA, which offers an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine (B1681281).[3][10]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is evident in their performance in bioanalytical method validation. The following tables summarize key quantitative data, illustrating the improved accuracy and precision achieved with deuterated standards.
Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Rationale for Difference |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery relative to the analyte.[5] | The near-identical chemical nature of the deuterated standard ensures it partitions similarly to the analyte during extraction.[4] |
| Matrix Effect Compensation | Excellent: Co-elution with the analyte leads to similar ion suppression or enhancement. | Poor to Moderate: Different retention times and ionization efficiencies result in dissimilar matrix effects.[4] | Co-elution is crucial for effective matrix effect compensation; structural analogues often have different retention times.[14] |
| Precision (%CV) | Typically Lower | Typically Higher | Better correction for variability at each step of the analytical process leads to lower coefficients of variation.[4] |
| Accuracy (%Bias) | Typically Lower | Typically Higher | More effective normalization of the analyte signal results in a more accurate measurement of the true concentration. |
Table 2: Pharmacokinetic Parameters of Tetrabenazine (TBZ) vs. Deutetrabenazine (SD-809)
This table presents data from a study comparing single 25 mg oral doses of tetrabenazine and its deuterated form, deutetrabenazine, in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).
| Parameter | Tetrabenazine (TBZ) | Deutetrabenazine (SD-809) |
| Cmax (ng/mL) | 100.9 | 50.7 |
| Tmax (h) | 1.1 | 2.0 |
| AUC (ng·h/mL) | 289.4 | 563.8 |
| Half-life (h) | 4.8 | 7.5 |
Data adapted from literature.[1]
The data clearly show that deuteration leads to a lower peak concentration (Cmax) and a longer time to reach peak concentration (Tmax) for the active metabolites, along with a significantly increased total drug exposure (AUC) and a longer half-life. This demonstrates the profound impact of the kinetic isotope effect on drug metabolism and disposition.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in drug metabolism studies. The following are representative protocols for key experiments.
Protocol 1: Sample Preparation using Protein Precipitation
This is a common, rapid method for removing proteins from plasma samples before LC-MS/MS analysis.
Objective: To extract the analyte and internal standard from plasma while removing interfering proteins.
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterated Internal Standard (IS) working solution in an organic solvent
-
Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube or well of a 96-well plate.[1]
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).[1]
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins.[9]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[1]
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.[1] The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Objective: To chromatographically separate the analyte and internal standard from other matrix components and quantify them using tandem mass spectrometry.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure the analyte and IS are well-retained and separated from the solvent front and any interfering peaks. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Multiple Reaction Monitoring (MRM):
-
Monitor a specific precursor ion to product ion transition for the analyte.
-
Monitor a specific precursor ion to product ion transition for the deuterated IS.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity for both the analyte and the IS.
Protocol 3: Metabolic Stability Assay using Human Liver Microsomes
This in vitro assay is used to assess the intrinsic clearance of a drug candidate.
Objective: To determine the rate at which a drug is metabolized by liver enzymes.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Deuterated internal standard working solution in ACN (ice-cold, for quenching)
-
96-well plates
-
Incubator with shaker (set to 37°C)
Methodology:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard.[8] This immediately stops the enzymatic reaction and precipitates the proteins.
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[8]
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in drug metabolism and disposition studies employing deuterated standards.
End-to-end workflow for a pharmacokinetic study.
Logic of using a deuterated IS to correct for variability.
Conclusion
Deuterated internal standards are an indispensable tool in modern drug metabolism and disposition studies. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[9] Furthermore, the strategic application of the kinetic isotope effect through deuteration offers a powerful approach to enhancing the pharmacokinetic properties of drug candidates. A thorough understanding of the principles of their application, coupled with robust and well-validated experimental protocols, is essential for their successful implementation in both research and regulated environments, ultimately leading to more reliable data for critical decision-making in drug development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 14. benchchem.com [benchchem.com]
Navigating the Technical Landscape of Dapagliflozin-d4: A Comprehensive Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor, Dapagliflozin. Adherence to these protocols is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document synthesizes available material safety data and provides a logical workflow for the management of this pharmaceutical-related compound.
Compound Identification and Hazard Classification
This compound is identified as (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, with deuterium (B1214612) atoms incorporated for use in research, often as a tracer or internal standard in quantitative analysis.[1][2] While not classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is a potent, pharmacologically active material and should be handled with care.[1]
Hazard Summary:
| Hazard Statement | Classification |
| Harmful if swallowed.[3][4] | Acute Toxicity, Oral, Category 4[4] |
| Causes serious eye irritation.[3] | Serious Eye Damage/Eye Irritation, Category 2A[3] |
| May damage fertility or the unborn child.[3] | Reproductive Toxicity, Category 1B |
| May cause long lasting harmful effects to aquatic life.[3] | Aquatic Chronic 4[3] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a laboratory fume hood or another suitable local exhaust ventilation system to control airborne dust.[1][4]
-
An emergency eye wash station and safety shower must be readily accessible.[4]
Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full face shield may be necessary depending on the activity. |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile) should be worn.[1] Consider double gloving. Gloves must be inspected before use and disposed of properly.[1] A lab coat or fire/flame-resistant and impervious clothing is also required.[1] |
| Respiratory Protection | If a risk assessment indicates it is necessary, a suitable respirator should be used.[4] Avoid inhalation of dust.[1] |
Handling and First Aid Procedures
Safe handling practices are paramount to prevent accidental exposure. In the event of exposure, the following first aid measures should be immediately implemented.
Safe Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[4]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water.[1] Do not induce vomiting.[1] Call a poison center or doctor immediately.[1] |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing.[1] If symptoms persist, call a physician.[1] |
| Skin Contact | Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of this compound.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Varies by supplier. Recommendations include "Refrigerator" and "Room temperature in continental US".[1][2] One source indicates storage at -20°C for 3 years as a powder.[5] Always refer to the Certificate of Analysis for specific storage conditions.[2] |
| Environment | Store locked up in a well-ventilated area.[4] |
| Incompatibilities | Avoid heat and moisture.[4] Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4] |
Stability: Dapagliflozin has been shown to be stable under photolytic, thermal, neutral, alkaline, and oxidative stress conditions.[6] However, significant degradation was observed under humidity/thermal stress.[7] The non-deuterated form is known to have poor physical stability against heat and moisture due to its hygroscopicity.[8]
Accidental Release and Disposal
In the event of a spill, appropriate containment and disposal procedures must be followed to prevent environmental contamination and personnel exposure.
Spill Response:
-
Keep unnecessary personnel away and ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1][9]
-
Avoid inhalation of dust and do not touch damaged containers or spilled material without proper protective clothing.[1]
-
Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[4]
-
Prevent discharge into drains, water courses, or onto the ground.[1]
Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Disposal must be in accordance with all federal, state, and local regulations.[1]
Experimental Protocols
Detailed experimental protocols for the safety and stability testing of this compound are not publicly available in the reviewed literature. Such studies, including toxicity, irritation, and sensitization assays, are typically conducted by the manufacturer and are often proprietary. However, stability-indicating methods using RP-HPLC have been developed to determine the chemical stability of Dapagliflozin under various stress conditions, such as exposure to hydrolytic, oxidative, photolytic, and thermal environments.[6][7] These methods typically involve subjecting the drug to stress conditions and analyzing the degradation products using a validated chromatographic technique.[6][7]
Logical Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound within a research environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmpharma.in [kmpharma.in]
The Strategic Role of Dapagliflozin-d4 in Early-Stage Drug Discovery and Development: A Technical Guide
Introduction
In the landscape of modern drug discovery, stable isotope-labeled compounds are indispensable tools that provide critical data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium-labeled analogues, in particular, have become the gold standard for use as internal standards in quantitative bioanalysis due to their near-identical chemical properties to the parent drug but distinct mass. Dapagliflozin-d4, a deuterated form of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor Dapagliflozin, plays a pivotal role in the early-stage development of this significant therapeutic agent. This guide offers an in-depth technical overview of the core applications of this compound, focusing on its use in bioanalytical methods, its importance in pharmacokinetic studies, and the underlying mechanisms of the parent compound it helps to investigate.
Core Principle: The Utility of Deuterium (B1214612) Labeling
The strategic incorporation of deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, into a drug molecule like Dapagliflozin offers two primary advantages in drug discovery.[1][][3]
-
Internal Standard for Bioanalysis: The most common application is its use as an ideal internal standard (IS) for quantitative mass spectrometry (MS)-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] this compound co-elutes chromatographically with Dapagliflozin and exhibits nearly identical ionization efficiency and extraction recovery.[1] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the parent drug in complex biological matrices like plasma or urine by correcting for sample loss during preparation and instrumental variability.
-
Mechanistic and Metabolic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][3] While primarily used as an internal standard, strategically deuterated compounds can also be used to probe metabolic pathways and identify "soft spots" in a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]
Application of this compound in Pharmacokinetic Studies
Accurate characterization of a drug's pharmacokinetic (PK) profile is fundamental to its development. This compound is essential for the validation and execution of bioanalytical methods to support these studies.
Quantitative Data: LC-MS/MS Method Parameters
The following tables summarize typical parameters for the simultaneous quantification of Dapagliflozin and this compound in biological matrices, compiled from established methodologies.[5][6][7][8][9]
Table 1: Chromatographic Conditions
| Parameter | Typical Value |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1x100 mm, 2.7 µm)[7] |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., 5mM Ammonium Acetate or 0.1% Formic Acid)[8][9] |
| Flow Rate | 0.2 - 0.5 mL/min[7][9] |
| Column Temp. | 35 - 40 °C[7] |
| Injection Vol. | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Value |
|---|---|
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dapagliflozin) | Varies; e.g., m/z 426.2 → 107.2[7] or m/z 426.3 → 135.1[9] (as [M+NH₄]⁺ adduct) |
| MRM Transition (this compound) | m/z 430.2 → 107.2 (Predicted, assuming deuterium on non-fragmented part) |
| Dwell Time | 100 - 200 ms |
| Gas Temp. | 300 - 350 °C |
Experimental Protocol: A Typical Preclinical Pharmacokinetic Study
This protocol outlines a representative PK study in rats to determine the oral bioavailability and other key parameters of Dapagliflozin, utilizing this compound.
1. Animal Dosing and Sample Collection:
-
Subjects: Male Sprague-Dawley or Wistar rats (n=5 per group).[10]
-
Acclimation: Acclimate animals for at least 7 days.
-
Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer Dapagliflozin via oral gavage at a specified dose (e.g., 1.5 mg/kg).[11]
-
Intravenous (IV) Group: Administer Dapagliflozin via tail vein injection to determine absolute bioavailability.
-
-
Blood Collection: Collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
2. Sample Preparation for LC-MS/MS Analysis (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Transfer the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Dapagliflozin / this compound) against the known concentrations of calibration standards prepared in blank plasma.
-
Use the regression equation from the calibration curve to determine the concentration of Dapagliflozin in the study samples.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Underlying Mechanism of Dapagliflozin
Understanding the mechanism of action of Dapagliflozin is crucial for interpreting PK/PD data. Dapagliflozin is a selective inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidney.[12][13][14] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[13][14]
By inhibiting SGLT2, Dapagliflozin blocks this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[12][15] This action lowers blood glucose levels in an insulin-independent manner.[12] Beyond glycemic control, this mechanism contributes to pleiotropic effects, including modest weight loss and blood pressure reduction.[16] Recent studies have also shown that Dapagliflozin can modulate signaling pathways involved in inflammation and fibrosis, such as the TGF-β1/Smad pathway, contributing to its cardiorenal protective effects.[12]
Conclusion
This compound is a critical enabling tool in the preclinical and clinical development of Dapagliflozin. Its primary role as an internal standard ensures the generation of high-quality, reliable pharmacokinetic data, which is essential for dose selection, safety assessment, and regulatory submission. By facilitating robust and accurate bioanalytical methods, this compound helps to de-risk and accelerate the journey of its parent compound from the laboratory to the clinic, ultimately benefiting patients with type 2 diabetes, heart failure, and chronic kidney disease.
References
- 1. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 8. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
- 12. benchchem.com [benchchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. nbinno.com [nbinno.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Dapagliflozin in Human Plasma using Dapagliflozin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dapagliflozin in human plasma. The assay utilizes Dapagliflozin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is ideal for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Dapagliflozin.
Introduction
Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It lowers blood glucose by inhibiting its reabsorption in the kidneys, leading to excretion in the urine.[1][2] Accurate measurement of Dapagliflozin concentrations in biological matrices is essential for clinical and preclinical research. This document provides a detailed protocol for the quantification of Dapagliflozin in human plasma using LC-MS/MS with this compound as an internal standard.
Experimental
Materials and Reagents
-
Dapagliflozin and this compound (or a close analog like Dapagliflozin-d5) reference standards
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium acetate (B1210297)
-
Human plasma (K2EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu LC system or equivalent
-
Mass Spectrometer: AB SCIEX API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Hypersil Gold C18 (50mm x 3.0mm, 5µm) or equivalent[2]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 10.0 ng/mL.[2]
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution (10.0 ng/mL this compound) to each plasma sample, except for the blank samples.[2]
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute and inject the sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | Hypersil Gold C18 (50mm x 3.0mm, 5µm)[2] |
| Mobile Phase | 10 mM Ammonium acetate and Methanol (20:80, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30°C[2] |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |
| Ion Spray Voltage | 5500 V[2] |
| Temperature | 550°C[2] |
| Collision Gas | 5 (arbitrary units)[2] |
| Declustering Potential | 40 V[2] |
| Entrance Potential | 10 V[2] |
| Collision Energy | 15 V for Dapagliflozin[2] |
| MRM Transitions | |
| Dapagliflozin | m/z 410.2 → 250.6[2] |
| This compound (surrogate d5) | m/z 415.3 → 250.6[2] |
Method Validation
The method was validated based on standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 50.00 to 10,000.00 pg/mL for Dapagliflozin in human plasma.[2] The correlation coefficient (r²) was greater than 0.99.
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) |
| LLOQ | 50.0 | ≤ 4.5 | ≤ 4.5 |
| LQC | 150.0 | ≤ 4.5 | ≤ 4.5 |
| MQC | 3000.0 | ≤ 4.5 | ≤ 4.5 |
| HQC | 7000.0 | ≤ 4.5 | ≤ 4.5 |
| Data adapted from a similar study using Dapagliflozin-d5.[2] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
Table 3: Recovery and Matrix Effect Data
| Analyte | Matrix Effect (%CV) |
| Dapagliflozin | 1.27 |
| Data adapted from a similar study using Dapagliflozin-d5.[2] |
Signaling Pathway and Experimental Workflow
Dapagliflozin Mechanism of Action
Dapagliflozin primarily acts by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.
Dapagliflozin's inhibition of SGLT2 in the kidney.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of Dapagliflozin in human plasma.
LC-MS/MS experimental workflow for Dapagliflozin.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Dapagliflozin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for routine analysis in clinical and research laboratories.
References
Development of a Validated Bioanalytical Method for Dapagliflozin Using a Deuterated (d4) Internal Standard
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. To support pharmacokinetic and bioequivalence studies, a robust and validated bioanalytical method for the quantification of Dapagliflozin in biological matrices is essential. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dapagliflozin in human plasma, utilizing a stable isotope-labeled internal standard, Dapagliflozin-d4. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Dapagliflozin reference standard, this compound (internal standard, IS)
-
Chemicals and Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Ultrapure water
-
-
Biological Matrix: Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: UPLC system
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Dapagliflozin and this compound in methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Prepare at least four levels of quality control (QC) samples: Low (LQC), Medium (MQC), High (HQC), and Lower Limit of Quantification (LLOQ QC).
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.5 95 2.5 95 2.6 30 | 4.0 | 30 |
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dapagliflozin 426.1 167.2 | this compound | 466.3 | 195.3[1] |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Dapagliflozin | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 85 | 85 - 115 |
| HQC | 800 | > 85 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Accuracy (%) |
| Bench-top | 6 hours | LQC, HQC | 85 - 115 |
| Freeze-thaw | 3 cycles | LQC, HQC | 85 - 115 |
| Long-term | 30 days at -80°C | LQC, HQC | 85 - 115 |
Visualizations
Experimental Workflow
Sample preparation workflow for Dapagliflozin analysis.
Bioanalytical Method Validation Parameters
Key parameters for bioanalytical method validation.
References
Preparation and Storage of Dapagliflozin-d4 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Dapagliflozin-d4 stock and working solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Adherence to these guidelines will help ensure the accuracy, precision, and reliability of experimental results.
Introduction
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This compound is a stable isotope-labeled version of Dapagliflozin, which serves as an ideal internal standard for bioanalytical studies. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response. Proper preparation and storage of these standard solutions are critical for the integrity of the analytical data.
Materials and Reagents
-
This compound powder (≥98% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized or Milli-Q water
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, disposable tips
-
Amber glass vials with Teflon-lined caps (B75204) or polypropylene (B1209903) cryovials
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation and storage of this compound solutions.
Table 1: Solubility of Dapagliflozin
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL |
| Methanol | ≥ 30 mg/mL |
| Ethanol | ≥ 30 mg/mL |
| Water | Insoluble |
Note: Solubility data for the non-deuterated Dapagliflozin is presented, which is expected to be nearly identical for this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month |
| Working Solutions (in 50% Methanol) | 2-8°C | Recommended for daily use, prepare fresh |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.
Workflow Diagram:
Caption: Preparation workflow for this compound solutions.
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Add a portion of the selected solvent (Methanol is recommended) to the volumetric flask, ensuring the volume is below the final mark.
-
Vortex and sonicate the solution for approximately 10-15 minutes to ensure complete dissolution of the powder.
-
Once dissolved, allow the solution to return to room temperature.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the stock solution into clearly labeled, small-volume amber glass vials or polypropylene cryovials for storage.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from the 1 mg/mL stock solution. The example provided is for a 10 ng/mL working solution, commonly used as an internal standard spiking solution in bioanalytical assays.
Procedure:
-
Remove an aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely to room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Perform serial dilutions to achieve the desired final concentration. For a 10 ng/mL working solution:
-
Intermediate Dilution (e.g., 1 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50% methanol in water. This creates a 1 µg/mL intermediate solution.
-
Final Working Solution (10 ng/mL): Pipette 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with 50% methanol in water.
-
-
Clearly label the vial containing the working solution with the compound name, concentration, preparation date, and solvent.
-
Store the working solution at 2-8°C. It is recommended to prepare fresh working solutions for each analytical run to ensure accuracy.
Stability and Handling
-
Solid Form: this compound powder is stable when stored at -20°C in a desiccator, protected from light and moisture.
-
Stock Solutions: Stock solutions in organic solvents are stable for up to 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Working Solutions: Aqueous-organic working solutions are less stable and should be prepared fresh daily and stored at 2-8°C during use.
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
Ensure all glassware is scrupulously clean and dry before use to prevent contamination.
-
Use calibrated pipettes and balances to ensure the accuracy of concentrations.
-
By following these detailed protocols and guidelines, researchers can confidently prepare and store this compound stock and working solutions, ensuring the generation of high-quality, reproducible data in their analytical studies.
Application Notes and Protocols for the Chromatographic Separation of Dapagliflozin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the anti-diabetic drug Dapagliflozin and its deuterated analog, Dapagliflozin-d5. The methods outlined are suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2][3] The use of a deuterated internal standard, such as Dapagliflozin-d5, is crucial for accurate quantification in biological matrices by compensating for variations during sample preparation and analysis. This document details a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dapagliflozin and Dapagliflozin-d5 in human plasma.
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin's therapeutic effect is achieved through the inhibition of SGLT2 in the kidneys. This transporter is responsible for approximately 90% of glucose reabsorption from the filtrate back into the bloodstream.[2][3] By blocking this co-transporter, Dapagliflozin effectively increases urinary glucose excretion, leading to improved glycemic control.[1][2]
Caption: Dapagliflozin inhibits the SGLT2 transporter in the renal proximal tubule.
Chromatographic Separation Protocols
A robust and sensitive LC-MS/MS method has been developed and validated for the quantification of Dapagliflozin in human plasma, using Dapagliflozin-d5 as the internal standard.
Experimental Workflow
The overall experimental workflow involves sample preparation from human plasma, followed by chromatographic separation and detection using an LC-MS/MS system.
Caption: General workflow for the bioanalysis of Dapagliflozin in human plasma.
Sample Preparation
-
To 50 µL of human plasma in a polypropylene (B1209903) microcentrifuge tube, add 25 µL of the Dapagliflozin-d5 internal standard working solution (e.g., 10 ng/mL).[4]
-
Vortex the mixture for 1 minute.
-
Perform protein precipitation by adding a suitable organic solvent such as acetonitrile.
-
Vortex the sample vigorously.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[4]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[4]
-
Vortex for 1 minute before injection into the LC-MS/MS system.[4]
LC-MS/MS Conditions
The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of Dapagliflozin and Dapagliflozin-d5.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | ACQUITY UPLC HSS C18 (or equivalent)[5] |
| Mobile Phase | Mixture of 10 mM Ammonium acetate (B1210297) and methanol (B129727) (20:80, v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 5-20 µL[6] |
| Column Temperature | 30-40°C |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Dapagliflozin | Dapagliflozin-d5 (IS) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Specific m/z transitions to be optimized | Specific m/z transitions to be optimized |
| Cone Voltage | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
Note: Specific MRM transitions, cone voltages, and collision energies should be optimized for the specific instrument being used to ensure maximum sensitivity and specificity.
Data and Results
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Dapagliflozin in human plasma.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50.00 - 10000.00 pg/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | ≤ 4.5% (Intra- and Inter-batch)[6] |
| Accuracy | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible |
| Matrix Effect (%CV) | < 15% |
Under the specified chromatographic conditions, Dapagliflozin and its deuterated analog, Dapagliflozin-d5, will have very similar retention times. The mass spectrometer's ability to differentiate between the two compounds based on their mass-to-charge ratio allows for the use of the deuterated analog as an effective internal standard.
Conclusion
The detailed LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of Dapagliflozin in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Dapagliflozin.
References
Application of Dapagliflozin-d4 in Bioequivalence Studies of Dapagliflozin Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is an orally administered selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. To ensure the therapeutic equivalence of generic formulations of Dapagliflozin, bioequivalence (BE) studies are essential. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d4, is a critical component of the bioanalytical method used in these studies. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to Dapagliflozin and its distinct mass, ensuring accurate and precise quantification in biological matrices. This document provides a detailed protocol for a bioequivalence study of Dapagliflozin formulations, incorporating the use of this compound.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Dapagliflozin is designed as a single-dose, two-treatment, two-period, crossover study in healthy human subjects under fasting conditions.[1][2] The study involves administering a single oral dose of the test and reference Dapagliflozin formulations to healthy volunteers, with a washout period between the two treatments.
Study Population: Healthy male and non-pregnant, non-lactating female subjects.
Study Design:
-
Type: Randomized, open-label, two-period, two-sequence, crossover.
-
Treatments:
-
Test Product: Dapagliflozin formulation.
-
Reference Product: Innovator Dapagliflozin formulation (e.g., Forxiga®).
-
-
Dose: Single oral dose of 10 mg Dapagliflozin.
-
Washout Period: A sufficient washout period, typically 5 to 7 days, should be maintained between the two treatment periods.[1][3]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
Bioanalytical Method: LC-MS/MS Quantification of Dapagliflozin in Human Plasma
Internal Standard: this compound
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A validated Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a Hypersil Gold C18 (50mm x 3.0mm, 5µm) or equivalent.[4]
-
Mobile Phase: A mixture of 10 mM Ammonium acetate and methanol (B129727) (20:80, v/v) or other validated composition.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Mass Transitions: The specific mass transitions for Dapagliflozin and this compound should be optimized. Based on available literature for deuterated Dapagliflozin (Dapagliflozin-d5), the transitions would be similar[4]:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapagliflozin | 410.2 | 250.6 |
| This compound | 414.2 (projected) | 250.6 (projected) |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The method should be linear over a defined concentration range.
-
Precision and Accuracy: Assessed at multiple quality control (QC) levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
Bioanalytical Method Validation Data
The following tables summarize the expected quantitative data from the validation of the LC-MS/MS method for Dapagliflozin using this compound as an internal standard.
Table 1: Linearity of Dapagliflozin in Human Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.5 - 500 | ≥ 0.99 |
Table 2: Precision and Accuracy of Dapagliflozin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | ≤ 20 | ≤ 20 | 80-120 |
| Low | 1.5 | ≤ 15 | ≤ 15 | 85-115 |
| Medium | 200 | ≤ 15 | ≤ 15 | 85-115 |
| High | 400 | ≤ 15 | ≤ 15 | 85-115 |
LLOQ: Lower Limit of Quantification
Pharmacokinetic and Bioequivalence Data
The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Table 3: Pharmacokinetic Parameters of Dapagliflozin (Test vs. Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 83.07 ± 30.34 | 85.00 ± 28.00 |
| AUC0-t (ng·h/mL) | 601.72 ± 174.46 | 610.00 ± 180.00 |
| AUC0-∞ (ng·h/mL) | 620.87 ± 180.38 | 630.00 ± 185.00 |
| tmax (h) | 2.00 (0.5-8.00) | 2.00 (1.00-6.00) |
| t1/2 (h) | 10.50 ± 2.64 | 10.53 ± 2.69 |
Data presented are representative and based on published studies.[5][6]
Table 4: Bioequivalence Analysis of Dapagliflozin
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 100.89 | 89.72% - 113.46% |
| AUC0-t | 99.21 | 96.47% - 102.04% |
For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC0-t must fall within the acceptance range of 80.00% to 125.00%.[1][2]
Mandatory Visualizations
Caption: Workflow for a Dapagliflozin bioequivalence study.
Caption: Bioanalytical sample preparation and analysis workflow.
References
Application Note and Protocol: Quantification of Dapagliflozin in Preclinical Toxicology Assays using Dapagliflozin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the kidneys. By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2][3][4] This mechanism of action makes it an effective treatment for type 2 diabetes mellitus. In the course of drug development, preclinical toxicology studies are essential to evaluate the safety profile of new chemical entities. Accurate quantification of the drug in biological matrices is a critical component of these studies, enabling the correlation of drug exposure with toxicological findings.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Dapagliflozin-d4, a deuterated analog of Dapagliflozin, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to Dapagliflozin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of Dapagliflozin in complex biological matrices such as plasma. This application note provides a detailed protocol for the quantification of Dapagliflozin in rat plasma using this compound as an internal standard by LC-MS/MS, along with relevant data from preclinical toxicology studies.
Bioanalytical Method for Dapagliflozin Quantification
A robust and validated LC-MS/MS method is crucial for the accurate determination of Dapagliflozin concentrations in preclinical toxicology samples. The following protocol is a representative method for the analysis of Dapagliflozin in rat plasma.
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a reliable method for extracting Dapagliflozin from plasma, providing a clean sample for LC-MS/MS analysis.[5][6]
-
Materials:
-
Rat plasma samples
-
Dapagliflozin and this compound stock solutions (in methanol (B129727) or acetonitrile)
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol
-
Water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of rat plasma, add the internal standard (this compound) to a final concentration of 100 ng/mL.
-
Vortex the plasma sample briefly.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Dapagliflozin and this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1×100 mm, 2.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 5mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Column Temperature: Maintained at 35°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be used. Negative ion mode has been shown to be effective as Dapagliflozin readily forms adducts in the presence of formic acid.[5][6] Positive ion mode monitoring for the ammonium adduct is also a viable option.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Mass Transitions: The specific precursor and product ions for Dapagliflozin and this compound should be optimized on the specific mass spectrometer being used. Representative transitions are provided in the table below.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dapagliflozin | 426.2 | 107.2 | 40 |
| This compound | 415.3 | 250.6 | Optimized Value |
Note: The provided mass transition for Dapagliflozin is for the [M+NH4]+ adduct in positive ion mode. The transition for this compound is a representative value and should be empirically determined.
Method Validation Summary
A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following table summarizes typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 5 - 2000 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 5 ng/mL[5][6] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 90.8% to 103.6%[7] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 6.2%[7] |
| Recovery | Consistent and reproducible | 87.39% to 90.78%[7] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of the initial concentration | Stable under typical laboratory conditions[5][7] |
Application in Preclinical Toxicology Assays
The developed and validated bioanalytical method is essential for determining the pharmacokinetic profile of Dapagliflozin in preclinical toxicology studies. These studies typically involve administering a range of doses to animals (e.g., Sprague-Dawley rats) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Preclinical Dosing and Exposure
In rat toxicology studies, Dapagliflozin has been administered orally at doses ranging from 0.5 mg/kg to 10 mg/kg and higher.[8][9] The resulting plasma concentrations are measured at various time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).
| Dose (mg/kg) | Approximate Human Exposure Multiple (AUC) |
| 0.5 | 7x (males), 9x (females)[8] |
| 1.0 | 11x[10] |
| 2.0 | 25x (males), 34x (females)[8] |
| 5.0 | 59x[10] |
| 10.0 | 130x (males), 186x (females)[8][9] |
Exposure multiples are relative to the maximum recommended human dose (MRHD) of 10 mg.
Signaling Pathways and Toxicological Considerations
On-Target Pharmacology: SGLT2 Inhibition
Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal tubules of the kidney.[1][2][3][4] This leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion.
Off-Target Considerations in Toxicology
At supratherapeutic doses, as often used in preclinical toxicology studies, Dapagliflozin can exhibit off-target effects. One notable off-target effect is the inhibition of SGLT1, which is also involved in glucose transport, but is more prevalent in the intestine.[11] Inhibition of intestinal SGLT1 can lead to glucose-galactose malabsorption.
Additionally, some studies suggest that Dapagliflozin can activate the AMP-activated protein kinase (AMPK) signaling pathway.[12][13][14][15] AMPK is a key cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This activation may contribute to some of the beneficial cardiovascular effects observed with SGLT2 inhibitors.
Experimental Workflow
The overall workflow for quantifying Dapagliflozin in preclinical toxicology samples involves several key steps, from sample collection to data analysis.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Dapagliflozin in preclinical toxicology assays. The detailed LC-MS/MS protocol and validation data presented in this application note offer a robust framework for researchers in drug development. By accurately determining drug exposure, scientists can establish a clearer understanding of the dose-response relationship for both efficacy and toxicity, which is fundamental to the successful progression of new therapeutic agents. Understanding both the on-target and potential off-target effects of Dapagliflozin is crucial for a comprehensive toxicological assessment.
References
- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 47.94.85.12:8889 [47.94.85.12:8889]
- 8. Carcinogenicity Risk Assessment Supports the Chronic Safety of Dapagliflozin, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Utilizing Dapagliflozin-d4 in Untargeted Metabolomics Research
Introduction
Dapagliflozin (B1669812), a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a cornerstone therapy for type 2 diabetes mellitus, with proven benefits for cardiovascular and renal outcomes.[1][2] Its mechanism of action extends beyond glycemic control, inducing a systemic metabolic shift that mimics a fasting-like state.[3][4] Untargeted metabolomics, a comprehensive approach to study the entirety of small molecules in a biological system, is an ideal tool to investigate the pleiotropic effects of Dapagliflozin. The use of a stable isotope-labeled internal standard, such as Dapagliflozin-d4, is critical in untargeted metabolomics to ensure data quality, enabling accurate metabolite quantification and normalization of analytical variability.
Application of this compound in Research
This compound serves as an ideal internal standard for untargeted metabolomics studies investigating the effects of Dapagliflozin for several reasons:
-
Chemical Similarity: As a deuterated analog of Dapagliflozin, it shares near-identical physicochemical properties, ensuring it behaves similarly during sample extraction and chromatographic separation.
-
Mass Spectrometry Distinction: The deuterium (B1214612) labels make it distinguishable from the unlabeled Dapagliflozin by mass spectrometry, allowing for its use as a reference for retention time and peak intensity normalization.
-
Quality Control: It helps to monitor and correct for variations in sample preparation and instrument performance, thereby improving the reliability and reproducibility of the results.[5]
Key Metabolic Pathways Modulated by Dapagliflozin
Untargeted metabolomics studies have revealed that Dapagliflozin induces significant alterations in several key metabolic pathways:
-
Glucose and Energy Metabolism: By promoting urinary glucose excretion, Dapagliflozin leads to a shift from glucose to lipid and amino acid metabolism for energy production.[6][7] This is reflected in changes in metabolites within glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[8][9]
-
Lipid Metabolism: Increased fatty acid oxidation and ketogenesis are consistently observed with Dapagliflozin treatment.[6][10] This leads to elevated levels of ketone bodies and acylcarnitines.[11]
-
Amino Acid Metabolism: Changes in branched-chain amino acids (BCAAs) and other amino acids suggest alterations in protein catabolism and their utilization as alternative energy sources.[6][7]
-
Signaling Pathways: Dapagliflozin has been shown to modulate signaling pathways such as the PI3K-Akt and Akt/mTOR pathways, which are involved in cellular growth, proliferation, and autophagy.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative changes in metabolites observed in untargeted metabolomics studies following Dapagliflozin administration.
Table 1: Significantly Altered Metabolites in Plasma of Patients with Type 2 Diabetes Treated with Dapagliflozin
| Metabolite | Pathway | Geometric Mean Ratio (vs. Placebo) | p-value |
| Increased Metabolites | |||
| 3-hydroxybutyrate (BHBA) | Ketone Body Metabolism | 2.54 | <0.05 |
| Acetoacetate | Ketone Body Metabolism | 2.11 | <0.05 |
| Leucine | Amino Acid Metabolism | 1.15 | <0.05 |
| Isoleucine | Amino Acid Metabolism | 1.13 | <0.05 |
| Valine | Amino Acid Metabolism | 1.12 | <0.05 |
| Decreased Metabolites | |||
| Glucose | Carbohydrate Metabolism | 0.88 | <0.05 |
| Succinate | TCA Cycle | 0.85 | <0.05 |
| Fumarate | TCA Cycle | 0.87 | <0.05 |
| Malate | TCA Cycle | 0.89 | <0.05 |
| Alanine | Amino Acid Metabolism | 0.91 | <0.05 |
| Glutamine | Amino Acid Metabolism | 0.93 | <0.05 |
| Urate | Purine Metabolism | 0.78 | <0.05 |
Data adapted from a study on patients with type 2 diabetes treated with Dapagliflozin for 12 weeks.[8]
Table 2: Significantly Altered Metabolites in Plasma of Healthy Volunteers 24 hours Post-Dapagliflozin Administration
| Metabolite | Fold Change | p-value |
| Increased Metabolites | ||
| PC O-36:5 | Glycerophospholipid Metabolism | >1.2 |
| PC 36:3 | Glycerophospholipid Metabolism | >1.2 |
| PS 40:2 | Glycerophospholipid Metabolism | >1.2 |
| PS 40:3 | Glycerophospholipid Metabolism | >1.2 |
| PS 36:1 | Glycerophospholipid Metabolism | >1.2 |
| PS 40:4 | Glycerophospholipid Metabolism | >1.2 |
| Lysophosphatidylserine 22:1 | Glycerophospholipid Metabolism | >1.2 |
| Uridine | Pyrimidine Metabolism | >1.2 |
| Decreased Metabolites | ||
| Dehydroepiandrosterone sulfate (B86663) (DHEA-S) | Steroid Hormone Metabolism | <0.8 |
| Bilirubin | Heme Metabolism | <0.8 |
Data adapted from a study on healthy volunteers after a single 10 mg dose of Dapagliflozin.[13][14]
Experimental Protocols
1. Untargeted Metabolomics Sample Preparation from Plasma
This protocol describes the extraction of metabolites from plasma samples for untargeted analysis using this compound as an internal standard.
Materials:
-
Plasma samples (stored at -80°C)
-
This compound solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Thaw Samples: Thaw plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.
-
Protein Precipitation and Metabolite Extraction: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution and vortex briefly. b. Add 400 µL of cold (-20°C) methanol:acetonitrile (1:1, v/v) to precipitate proteins and extract metabolites. c. Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% aqueous methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
2. LC-MS Based Untargeted Metabolomics Analysis
This protocol provides a general framework for the LC-MS analysis of the prepared plasma extracts. Parameters should be optimized for the specific instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters (Example for a C18 column):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters (Example for Q-TOF in positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-1200.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
3. Data Analysis Workflow
A typical workflow for processing and analyzing untargeted metabolomics data is as follows:
-
Data Pre-processing:
-
Convert raw data to an open format (e.g., mzML).
-
Perform peak picking, feature detection, and retention time correction using software such as XCMS, MS-DIAL, or Compound Discoverer.
-
-
Data Normalization: Normalize the data to the peak intensity of the internal standard (this compound) to correct for analytical variability.
-
Statistical Analysis:
-
Perform univariate analysis (e.g., t-tests, ANOVA) to identify significantly different features between experimental groups.
-
Employ multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to observe clustering and identify discriminatory features.
-
-
Metabolite Identification:
-
Putatively identify metabolites by matching the accurate mass and retention time to metabolite databases (e.g., HMDB, METLIN).
-
Confirm metabolite identity by comparing fragmentation patterns (MS/MS spectra) with those in spectral libraries or by analyzing authentic standards.
-
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by the treatment.
Visualizations
Caption: Untargeted metabolomics workflow.
Caption: Key pathways affected by Dapagliflozin.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A metabolomics‐based molecular pathway analysis of how the sodium‐glucose co‐transporter‐2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Metabolomic Profiling of the Effects of Dapagliflozin in Heart Failure with Reduced Ejection Fraction: DEFINE-HF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Minimizing ion suppression or enhancement using Dapagliflozin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dapagliflozin-d4 as an internal standard in LC-MS/MS analyses. Our goal is to help you minimize ion suppression and enhancement to ensure accurate and reproducible quantification of Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in LC-MS/MS analysis?
A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy and sensitivity of LC-MS/MS methods.[1][2]
-
Ion Suppression: This is a reduction in the ionization efficiency of the target analyte (Dapagliflozin) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3][4] These interfering components can compete for ionization in the MS source, leading to a decreased signal for the analyte.[4][5]
-
Ion Enhancement: This is an increase in the ionization efficiency of the analyte, also caused by co-eluting matrix components.[1]
Both phenomena can lead to inaccurate and unreliable quantitative results.[2]
Q2: How does this compound, as a deuterated internal standard, help in addressing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool to compensate for matrix effects.[6] Since this compound is chemically and physically almost identical to Dapagliflozin, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the consistent ratio of the analyte's signal to the internal standard's signal.
Q3: My Dapagliflozin signal is low and variable in matrix samples, even when using this compound. What could be the issue?
A3: This suggests that this compound may not be fully compensating for the matrix effects. Potential causes include:
-
Chromatographic Separation: Even a minor difference in retention time between Dapagliflozin and this compound can expose them to different matrix components, resulting in differential ion suppression.[7] This is sometimes referred to as the "isotope effect."
-
High Concentration of Interferents: Extremely high levels of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[7]
-
Suboptimal Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression.
Troubleshooting Guides
Problem 1: Low Signal Intensity for Both Dapagliflozin and this compound
This is a strong indicator of significant ion suppression affecting both the analyte and the internal standard.[8]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting ion suppression.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Optimize Chromatography: If sample preparation is insufficient, modify the LC method to separate Dapagliflozin from the regions of ion suppression.[6]
-
Adjust Gradient: Employ a shallower gradient to enhance the separation between the analyte and interfering peaks.[6]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter separation selectivity.[6]
-
Use UPLC/UHPLC: Ultra-high performance liquid chromatography systems with sub-2 µm particle columns can significantly boost resolution.[6]
-
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thereby reducing their suppressive effects.[4][7] However, this may also decrease the analyte signal, so it's a trade-off.
Problem 2: Inconsistent Dapagliflozin / this compound Ratio
This indicates that the ion suppression is variable and not being adequately compensated for by the internal standard, possibly due to slight chromatographic separation between the two.[8]
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms. The peaks for Dapagliflozin and this compound should perfectly overlap.[7]
-
Perform a Post-Column Infusion Experiment: This will help identify the specific retention times where ion suppression is most severe. You can then adjust your chromatography to ensure both Dapagliflozin and this compound elute away from these zones.[7]
-
Prepare Matrix-Matched Calibrators: Preparing calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help normalize the matrix effects across the entire analytical run.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
This experiment helps to qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Experimental Workflow:
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential for H/D exchange (deuterium loss) in Dapagliflozin-d4 under LC-MS conditions
This technical support guide addresses the potential for deuterium (B1214612) loss (H/D exchange) in Dapagliflozin-d4 when analyzed under typical Liquid Chromatography-Mass Spectrometry (LC-MS) conditions.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for deuterated standards like this compound?
A1: Hydrogen-Deuterium (H/D) exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water in the mobile phase). For quantitative bioanalysis using deuterated internal standards, such as this compound, unintended H/D exchange can lead to a mass shift, causing the internal standard to be detected at the same mass as the non-deuterated analyte. This can compromise the accuracy and reliability of the assay, leading to an overestimation of the analyte concentration.
Q2: Where is this compound deuterated, and are these positions susceptible to H/D exchange?
A2: The exact positions of the four deuterium atoms in commercially available this compound (CAS No. 1224234-25-6) are not publicly disclosed by manufacturers. However, based on the analysis of a related compound, Dapagliflozin-d5, where the deuterium atoms are located on the terminal ethyl group of the ethoxybenzyl moiety, it is plausible that the deuteration in this compound is also on this stable aliphatic chain.
Hydrogens attached to carbon atoms (C-H) are generally stable and not prone to exchange under typical reversed-phase LC-MS conditions. Conversely, hydrogens attached to heteroatoms like oxygen (O-H), nitrogen (N-H), or sulfur (S-H) are highly susceptible to exchange with protons from the solvent. Given that Dapagliflozin's structure contains several hydroxyl (-OH) groups on the glucose moiety, deuterons placed at these positions would be readily exchanged. Therefore, it is highly probable that the deuterium labels in this compound are strategically placed on carbon atoms to ensure isotopic stability.
Q3: What specific LC-MS conditions could potentially induce H/D exchange in this compound?
A3: While deuterium labels on carbon atoms are generally stable, extreme pH and high temperatures can facilitate H/D exchange.
-
pH: The rate of H/D exchange is minimized at a pH of approximately 2.5. Both highly acidic (pH < 2) and basic (pH > 8) mobile phases can increase the risk of exchange, especially for deuterons on carbons adjacent to activating groups.
-
Temperature: Elevated temperatures in the autosampler or column compartment can provide the necessary activation energy for H/D exchange to occur.
-
Solvent Composition: The presence of a high percentage of water in the mobile phase can increase the likelihood of exchange, as water acts as the primary source of protons.
Troubleshooting Guide: Investigating Deuterium Loss
If you suspect that your this compound internal standard is undergoing H/D exchange, follow this troubleshooting guide.
Table 1: Troubleshooting H/D Exchange for this compound
| Symptom | Potential Cause | Recommended Action |
| Overestimation of analyte concentration | Back-exchange of deuterium on the internal standard | 1. Post-column Infusion Experiment: Infuse a solution of this compound post-column while injecting a blank sample. Monitor for the appearance of a signal at the m/z of unlabeled Dapagliflozin. |
| 2. Incubation Study: Incubate this compound in the mobile phase at the analytical temperature for varying durations. Analyze the samples to quantify any deuterium loss over time. | ||
| Appearance of a peak at the retention time of Dapagliflozin with the m/z of the unlabeled analyte in internal standard-only injections | On-instrument H/D exchange | 1. Optimize Mobile Phase pH: Adjust the mobile phase pH towards 2.5-3.0, where H/D exchange is generally minimized. |
| 2. Reduce Temperature: Lower the temperature of the autosampler and column oven to the lowest practicable temperature that still provides good chromatography. | ||
| 3. Modify Solvent Composition: If possible, decrease the aqueous content of the mobile phase, particularly during sample storage in the autosampler. | ||
| Inconsistent internal standard response | Partial H/D exchange | Review and optimize all the parameters mentioned above. Ensure consistent preparation and storage of mobile phases and samples. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Mobile Phase
Objective: To determine if H/D exchange of this compound occurs in the prepared mobile phase under the analytical conditions.
Materials:
-
This compound stock solution
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Prepare a solution of this compound in the initial mobile phase composition at the concentration used for sample analysis.
-
Divide the solution into aliquots.
-
Store the aliquots at the same temperature as the autosampler for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, inject the corresponding aliquot onto the LC-MS system.
-
Monitor the peak areas for both this compound (deuterated) and the mass corresponding to unlabeled Dapagliflozin.
-
Calculate the percentage of deuterium loss at each time point.
Table 2: Hypothetical Data for this compound Stability
| Time (hours) | This compound Peak Area | Unlabeled Dapagliflozin Peak Area | % Deuterium Loss |
| 0 | 1,000,000 | < 500 (Below LOQ) | 0 |
| 2 | 998,000 | < 500 | < 0.2 |
| 4 | 995,000 | 1,500 | ~0.15 |
| 8 | 990,000 | 5,000 | ~0.5 |
| 12 | 985,000 | 10,000 | ~1.0 |
| 24 | 970,000 | 25,000 | ~2.5 |
Visualizations
Caption: Potential pathway for H/D exchange of this compound.
Caption: Troubleshooting workflow for suspected H/D exchange.
Technical Support Center: Optimizing Dapagliflozin and Dapagliflozin-d4 Plasma Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Dapagliflozin and its deuterated internal standard, Dapagliflozin-d4, from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Dapagliflozin and this compound from plasma.
Issue 1: Low Extraction Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Extraction Method | Evaluate the chosen extraction technique (PPT, LLE, SPE). | For Dapagliflozin, all three methods have been successfully applied. If using PPT and experiencing low recovery, consider switching to LLE or SPE for a cleaner extract and potentially higher recovery. |
| Suboptimal Solvent Selection (LLE & PPT) | The polarity of the extraction solvent is critical. | For LLE, ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are commonly used. For PPT, acetonitrile (B52724) and methanol (B129727) are effective. Ensure the solvent is of high purity (HPLC or LC-MS grade). |
| Incorrect pH of Plasma Sample (LLE) | The ionization state of Dapagliflozin affects its partitioning into the organic solvent. | Adjust the plasma sample pH to be at least 2 units below the pKa of Dapagliflozin to ensure it is in its neutral, more extractable form. |
| Insufficient Solvent Volume | The ratio of organic solvent to plasma can impact recovery efficiency. | Increase the volume of the extraction solvent. A ratio of 3:1 (solvent:plasma) is a good starting point for PPT, and 5:1 for LLE. |
| Inadequate Vortexing/Mixing | Incomplete mixing leads to poor partitioning of the analyte into the extraction solvent. | Ensure vigorous and consistent vortexing for at least 1-2 minutes to maximize the interaction between the plasma sample and the extraction solvent. |
| Suboptimal SPE Cartridge and Procedure | The choice of sorbent and the elution solvent are crucial for successful SPE. | For Dapagliflozin, a reversed-phase C18 or a polymer-based sorbent can be effective. Ensure proper conditioning of the cartridge and use a strong enough elution solvent (e.g., methanol or acetonitrile) to fully recover the analyte. |
Issue 2: High Matrix Effects and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Sample Cleanup | Co-eluting endogenous plasma components can interfere with ionization in the mass spectrometer. | If using protein precipitation, consider switching to a more rigorous method like LLE or SPE to achieve a cleaner sample extract. |
| Phospholipid Contamination | Phospholipids from the plasma matrix are a common source of ion suppression. | Employ a phospholipid removal SPE cartridge or a targeted LLE protocol to minimize their presence in the final extract. |
| Inconsistent Evaporation and Reconstitution | Incomplete drying or improper reconstitution can lead to variability. | Ensure the extracted solvent is completely evaporated under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions of your LC method to ensure proper peak shape and reproducibility. |
| Use of an Inappropriate Internal Standard | A non-ideal internal standard will not adequately compensate for variability in extraction and matrix effects. | This compound is the recommended stable isotope-labeled internal standard and should effectively track the recovery and matrix effects of the parent drug. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and simplest extraction method for Dapagliflozin from plasma?
A1: Protein precipitation (PPT) is the simplest and most common method for extracting Dapagliflozin from plasma.[1][2][3] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate the proteins.[1][3] After centrifugation, the supernatant containing the drug is collected for analysis. This method is fast and requires minimal sample handling.
Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: While PPT is simple, it may result in a less clean extract, potentially leading to higher matrix effects. You should consider LLE or SPE when:
-
You observe significant ion suppression or enhancement in your LC-MS/MS analysis.
-
You require lower limits of quantification (LLOQ).
-
You need to remove interfering substances that are not eliminated by PPT.
LLE and SPE provide a higher degree of sample cleanup.[4][5][6][7]
Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of Dapagliflozin?
A3: For optimal LLE recovery, you should focus on:
-
Extraction Solvent: Ethyl acetate and methyl tert-butyl ether (MTBE) are suitable choices.
-
pH of the Aqueous Phase: Adjusting the pH of the plasma sample is crucial to ensure Dapagliflozin is in its non-ionized form for efficient extraction into the organic phase.
-
Solvent to Plasma Ratio: A higher ratio (e.g., 5:1) can improve recovery.
-
Mixing: Ensure thorough mixing by vortexing to facilitate the transfer of the analyte into the organic solvent.
Q4: How do I select the right Solid-Phase Extraction (SPE) cartridge for Dapagliflozin?
A4: The selection of an SPE cartridge depends on the physicochemical properties of Dapagliflozin. Since Dapagliflozin is a moderately polar compound, a reversed-phase sorbent like C18 is a good starting point.[4][5][6] Polymeric sorbents can also offer high recovery and clean extracts. It is essential to follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution to achieve optimal results.
Q5: How critical is the use of a deuterated internal standard like this compound?
A5: The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis.[8] It is the gold standard as it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby accurately compensating for any sample loss during preparation and for matrix-induced ionization suppression or enhancement.
Experimental Protocols
Below are detailed methodologies for the three main extraction techniques.
1. Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample in a glass tube, add the internal standard (this compound).
-
Add a small volume of a buffer to adjust the pH (e.g., acetate buffer, pH 4.5).
-
Add 500 µL of ethyl acetate (or methyl tert-butyl ether).
-
Cap the tube and vortex for 2-5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Loading: Pre-treat 200 µL of plasma with the internal standard and a small amount of acid (e.g., formic acid) to adjust the pH. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove interferences.
-
Elution: Elute Dapagliflozin and this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Reported Extraction Recoveries for Dapagliflozin using Different Methods
| Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Protein Precipitation | Methanol | 99.8 - 109 | [1] |
| Protein Precipitation | Acetonitrile | 87.39 - 90.78 | [2] |
| Liquid-Liquid Extraction | Not Specified | 76.14 - 89.12 | [7] |
| Solid-Phase Extraction | C18 | Good Recovery | [5] |
| Solid-Phase Extraction | Not Specified | 79 - 88 | [1] |
Note: The recovery of this compound is expected to be very similar to that of Dapagliflozin due to their structural similarity.
Visualizations
Caption: Protein Precipitation (PPT) experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. ijper.org [ijper.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor reproducibility in Dapagliflozin quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Dapagliflozin in various matrices. The information is intended for researchers, scientists, and drug development professionals to help improve assay reproducibility and ensure data quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic & Instrument Issues
Question 1: Why am I seeing variable or drifting retention times for Dapagliflozin?
Answer: Poor reproducibility of retention times is a common issue in HPLC and LC-MS/MS assays and can stem from several factors related to the mobile phase, column, or HPLC system.[1][2]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in solvent composition, pH, or inadequate degassing, can lead to retention time shifts.[3] Ensure accurate and consistent preparation for each run.
-
Column Equilibration: Insufficient column equilibration time before starting the analytical run can cause a drifting baseline and variable retention times. It is crucial to allow the column to fully equilibrate with the mobile phase.
-
Column Temperature: Fluctuations in the column temperature can significantly impact retention times.[1][3] Using a column oven to maintain a stable temperature is highly recommended.[2]
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can directly affect retention time stability.[2][4] Regular pump maintenance is essential.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[4] If other factors have been ruled out, a degrading column may be the culprit.
Question 2: My Dapagliflozin peak shape is poor (e.g., tailing, fronting, or broad). What are the likely causes?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. The common causes are multifaceted, involving the column, mobile phase, and sample characteristics.[1]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column packing. Using a high-quality, well-packed column and ensuring the mobile phase pH is appropriate for Dapagliflozin can mitigate this.
-
Peak Fronting: This may indicate column overload, where too much sample has been injected. Try reducing the injection volume or the sample concentration.
-
Broad Peaks: Several factors can lead to peak broadening, including a low mobile phase flow rate, leaks in the system (especially between the column and detector), or a contaminated guard column.[2]
Question 3: I'm experiencing high background noise or a drifting baseline in my chromatogram. How can I resolve this?
Answer: A noisy or drifting baseline can interfere with the detection and integration of the Dapagliflozin peak, leading to poor sensitivity and reproducibility.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives are a common source of baseline noise.[5] Use high-purity solvents and ensure proper filtration and degassing.[3]
-
Detector Issues: A dirty flow cell in the detector can cause baseline disturbances. Regular cleaning and maintenance of the detector are important.
-
System Leaks: Leaks in the HPLC system can introduce air and cause baseline fluctuations.[2] A thorough check for any loose fittings is recommended.
Section 2: Sample Preparation & Matrix Effects
Question 4: My recovery of Dapagliflozin from plasma/serum samples is low and inconsistent. What can I do to improve it?
Answer: Low and variable recovery is often linked to the sample preparation method. The goal is to efficiently extract Dapagliflozin from the biological matrix while minimizing interferences.
-
Extraction Method: The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.[6][7] For Dapagliflozin, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a commonly used and effective method.[8][9]
-
pH of Extraction Solvent: The pH of the extraction solvent can influence the recovery of Dapagliflozin. Optimization of the pH may be necessary to achieve consistent results.
-
Inadequate Vortexing/Mixing: Incomplete mixing during the extraction process can lead to poor recovery. Ensure thorough vortexing to facilitate the transfer of the analyte into the extraction solvent.
Question 5: I suspect matrix effects are impacting my Dapagliflozin quantification. How can I identify and mitigate this?
Answer: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[7]
-
Assessment of Matrix Effect: To confirm the presence of matrix effects, compare the response of Dapagliflozin in a post-extraction spiked sample with the response of a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate Dapagliflozin from the interfering matrix components.
-
Internal Standard Selection: The use of a suitable internal standard (IS) is crucial to compensate for matrix effects.[7] An ideal IS is a stable, isotopically labeled version of the analyte.
-
Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can help remove interfering components from the matrix.
Section 3: Calibration & Quantification
Question 6: My calibration curve for Dapagliflozin is not linear or has a poor correlation coefficient (r²). What should I check?
Answer: A non-linear calibration curve can lead to inaccurate quantification. Several factors can contribute to this issue.
-
Concentration Range: The selected concentration range for the calibration standards may be too wide. Ensure the range is appropriate for the expected sample concentrations and the linear range of the detector.
-
Standard Preparation: Inaccuracies in the preparation of stock and working standard solutions will directly impact the calibration curve. Use calibrated pipettes and high-purity reference standards.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If saturation is suspected, dilute the samples and adjust the calibration range accordingly.
-
Integration Parameters: Incorrect peak integration parameters can lead to errors in peak area measurement and affect the linearity of the calibration curve.
Quantitative Data Summary
The following tables summarize key parameters from validated methods for Dapagliflozin quantification, providing a reference for expected performance.
Table 1: Linearity and Sensitivity of Dapagliflozin Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Tablet Formulation | 25 - 500 | 20.70 | >0.999 | [10] |
| LC-MS/MS | Combined Dosage Form | 5 - 500 | Not Specified | ≥0.9996 | [11] |
| LC-MS/MS | Human Plasma | 5 - 50 | 5 | Not Specified | [12] |
| LC-MS/MS | Human Plasma | 50.00 - 10000.00 (pg/mL) | 50.00 (pg/mL) | Not Specified | [13] |
| RP-HPLC | Human Plasma | 1.50 - 60 (µg/mL) | 1.50 (µg/mL) | 0.9994 | [9] |
| RP-HPLC | Human Plasma | 15 - 500 | 10 | 0.999 | [8] |
Table 2: Precision and Accuracy of Dapagliflozin Quantification Methods
| Method | Matrix | Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | ≤4.5 (Intra- & Inter-batch) | Not Specified | [13] |
| RP-HPLC | Human Plasma | 1.35 - 3.19 | 96.23 - 108.67 | [9] |
| UHPLC-Q-Orbitrap MS | Rat Plasma | 2.89 - 7.02 | -8.89 to 4.18 (RE%) | [14] |
Table 3: Recovery of Dapagliflozin from Biological Matrices
| Method | Matrix | Extraction Method | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 99.8 - 109 | [12] |
| RP-HPLC | Human Plasma | Protein Precipitation | 87.39 - 90.78 | [9] |
| UHPLC-Q-Orbitrap MS | Rat Plasma | Not Specified | 86.16 - 96.06 | [14] |
Experimental Protocols
Below are detailed methodologies for commonly cited experiments in Dapagliflozin quantification.
Protocol 1: LC-MS/MS Method for Dapagliflozin in Tablet Formulation[10]
-
Chromatographic System: Agilent InfinityLab
-
Column: Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)
-
Mobile Phase: 5mM Ammonium Acetate: Acetonitrile (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35°C
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive mode.
-
MRM Transition: m/z 426.20 → 107.20
Protocol 2: RP-HPLC Method for Dapagliflozin in Human Plasma[9]
-
Chromatographic System: RP-HPLC with UV detection
-
Column: Kromasil C18 (250 mm × 4.6 mm; 5μ)
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm
-
Sample Preparation: Protein precipitation
-
Internal Standard: Azilsartan medoxomil
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility.
Experimental Workflow for Dapagliflozin Bioanalysis
Caption: A typical workflow for Dapagliflozin bioanalysis.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Solve Problem of Poor Repeatability of HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. simbecorion.com [simbecorion.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 11. abap.co.in [abap.co.in]
- 12. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
Impact of Dapagliflozin-d4 isotopic purity on assay accuracy and precision
Welcome to the technical support center for Dapagliflozin-d4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard in analytical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of isotopic purity on assay accuracy and precision.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Dapagliflozin, where four hydrogen atoms have been replaced with deuterium (B1214612).[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[3][4] This similarity allows the SIL-IS to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus effectively compensating for variations in sample recovery and matrix effects.[5][][7]
Q2: How can the isotopic purity of this compound affect my assay results?
The isotopic purity of this compound is crucial for accurate and precise quantification. The primary concerns are the presence of unlabeled Dapagliflozin and the distribution of deuterium isotopes.
-
Presence of Unlabeled Analyte: If the this compound internal standard contains a significant amount of unlabeled Dapagliflozin, it will artificially inflate the measured concentration of the analyte in your samples, leading to inaccurate results.[5] This is particularly problematic at the lower limit of quantification (LLOQ).
-
Isotopic Distribution: An ideal SIL-IS should have a well-defined isotopic distribution with a clear mass shift from the analyte. A mass difference of at least three mass units is generally recommended for small molecules to avoid spectral overlap.[3]
Q3: What is the "isotope effect" and can it affect my this compound based assay?
The isotope effect refers to the potential for slight differences in physicochemical properties between the deuterated internal standard and the unlabeled analyte due to the mass difference between hydrogen and deuterium.[5] This can sometimes lead to chromatographic separation of the analyte and the internal standard.[5][8][9] If Dapagliflozin and this compound do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, which can compromise the accuracy and precision of the assay.[2][5]
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a new batch of this compound should be verified. This is typically done using high-resolution mass spectrometry (HRMS) to determine the isotopic distribution and the percentage of the unlabeled analyte. The certificate of analysis (CoA) from the supplier should also provide information on the isotopic purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in analytical assays.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate results (high bias), especially at LLOQ | Presence of unlabeled Dapagliflozin in the this compound internal standard. | 1. Check the Certificate of Analysis for the isotopic purity of the this compound lot. 2. Analyze a solution of the this compound standard alone to check for the presence of the unlabeled analyte signal. 3. If significant unlabeled analyte is present, acquire a new, higher purity standard. |
| Poor precision and reproducibility | 1. Chromatographic separation of Dapagliflozin and this compound (isotope effect). 2. Variable ion suppression or enhancement due to matrix effects.[2][5] 3. Instability of the deuterium label. | 1. Optimize the chromatographic method to ensure co-elution of the analyte and internal standard. This may involve adjusting the mobile phase composition, gradient, or column chemistry. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. 3. Ensure the deuterium labels are on stable positions of the molecule that do not undergo back-exchange with hydrogen from the solvent.[3] |
| Signal from this compound is lower than expected | 1. Errors in standard preparation. 2. Degradation of the internal standard. 3. Ion suppression affecting the internal standard. | 1. Carefully re-prepare the internal standard working solutions and verify concentrations. 2. Assess the stability of this compound under the experimental conditions (e.g., bench-top, freeze-thaw, long-term storage). 3. Investigate potential sources of ion suppression in the LC-MS system. |
| Interference peaks observed at the retention time of Dapagliflozin or this compound | Contamination from the sample matrix, reagents, or glassware. | 1. Analyze blank matrix samples to identify endogenous interferences. 2. Use high-purity solvents and reagents. 3. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity
Objective: To determine the percentage of unlabeled Dapagliflozin in a this compound standard.
Methodology:
-
Preparation of Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
LC-MS/MS Analysis:
-
Inject the this compound solution into the LC-MS/MS system.
-
Acquire data in full scan mode or by monitoring the mass-to-charge ratio (m/z) for both Dapagliflozin and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled Dapagliflozin and the this compound.
-
Calculate the percentage of unlabeled Dapagliflozin using the following formula:
-
| Parameter | Acceptance Criteria | Example Data |
| Unlabeled Dapagliflozin | < 0.1% | 0.08% |
| Isotopic Purity | > 99% | 99.5% |
Protocol 2: Evaluation of Chromatographic Co-elution
Objective: To verify that Dapagliflozin and this compound co-elute under the established chromatographic conditions.
Methodology:
-
Preparation of Spiked Sample: Prepare a sample containing both Dapagliflozin and this compound at a mid-range concentration in the appropriate matrix (e.g., plasma).
-
LC-MS/MS Analysis:
-
Inject the spiked sample into the LC-MS/MS system.
-
Monitor the selected reaction monitoring (SRM) transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Overlay the chromatograms for Dapagliflozin and this compound.
-
Determine the retention times for both compounds. The difference in retention times should be minimal.
-
| Analyte | Retention Time (min) | Peak Width (sec) |
| Dapagliflozin | 2.54 | 5.2 |
| This compound | 2.53 | 5.3 |
Visualizations
Caption: Workflow for a typical bioanalytical assay using this compound.
Caption: A logical troubleshooting workflow for common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adduct formation of Dapagliflozin in mass spectrometry analysis
Welcome to the technical support center for managing Dapagliflozin (B1669812) analysis in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for Dapagliflozin in LC-MS analysis?
A1: Dapagliflozin readily forms several adducts depending on the ionization mode and mobile phase composition. In positive electrospray ionization (ESI+) mode, common adducts include the protonated molecule [M+H]⁺, sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺.[1][2] In negative electrospray ionization (ESI-) mode, acetate (B1210297) [M+CH₃COO]⁻ and formate (B1220265) [M+HCOO]⁻ adducts are frequently observed, especially when these modifiers are present in the mobile phase.[3][4][5]
Q2: My mass spectrum shows significant [M+Na]⁺ and [M+K]⁺ peaks, which reduces the intensity of my target ion. How can I minimize these metal adducts?
A2: The formation of sodium and potassium adducts is a common issue that can lead to poor quantitative results and unusable mass spectra.[2][6] Here are several strategies to mitigate them:
-
Avoid Glassware: Laboratory glassware is a primary source of metal ions that can leach into aqueous solvents. Switching to plastic vials and containers can significantly reduce this contamination.[2][6]
-
Use High-Purity Solvents and Reagents: Ensure that HPLC-grade or MS-grade solvents are used, as lower grades can contain surprising amounts of metal ions.[6]
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid (typically 0.1%), to the mobile phase provides an excess of protons. This drives the equilibrium towards the formation of the protonated molecule [M+H]⁺, outcompeting the metal ions.[2][7]
-
Incorporate Fluorinated Acids: For stubborn cases, the use of polyfluorinated alkanoic acids (e.g., trifluoroacetic acid - TFA) in combination with formic acid and volatile ammonium salts has been shown to be highly effective in suppressing metal adduct formation.[7][8][9]
-
Handle Samples Carefully: Avoid touching labware with ungloved hands, as this can transfer enough salt to cause significant metal adduct peaks.[2]
Q3: How can I intentionally promote a specific adduct to improve sensitivity and reproducibility?
A3: Sometimes, a specific adduct is more stable and provides a better signal than the protonated molecule.
-
For Ammonium Adducts [M+NH₄]⁺: This adduct is often targeted in positive ion mode for robust quantification. To promote its formation, add a volatile ammonium salt like ammonium acetate (e.g., 5mM) to your mobile phase.[1]
-
For Acetate Adducts [M+CH₃COO]⁻: In negative ion mode, the acetate adduct of Dapagliflozin has been used to achieve a five-fold improvement in assay sensitivity for bioanalytical studies.[3][5][10] This can be achieved by using a mobile phase containing ammonium acetate.[11][12]
Q4: I am observing a significant peak at m/z 453 in positive ion mode when using formic acid. What is this?
A4: Dapagliflozin is known to readily form an adduct with formic acid.[4][13] The peak at m/z 453 corresponds to the [M+HCOOH-H₂O+H]⁺ ion or a related formate adduct. If this adduct formation is undesirable or inconsistent, consider using a mobile phase consisting of simple mixtures of water and acetonitrile (B52724) without formic acid.[4][13]
Q5: Should I use positive or negative ion mode for Dapagliflozin analysis?
A5: The choice depends on the analytical goal.
-
Positive Ion Mode (ESI+): This mode is commonly used to monitor the [M+H]⁺ or, more frequently, the [M+NH₄]⁺ adduct for quantification in pharmaceutical formulations.[1]
-
Negative Ion Mode (ESI-): This mode is often preferred for high-sensitivity bioanalytical methods, such as quantifying Dapagliflozin in human plasma. Monitoring the acetate adduct [M+CH₃COO]⁻ in ESI- has been shown to provide a significantly lower limit of quantitation (LLOQ).[5][10]
Data Summary
Quantitative data regarding the mass-to-charge ratio (m/z) of common Dapagliflozin adducts are summarized below.
| Adduct Type | Ionization Mode | Chemical Formula | Theoretical m/z | Observed m/z | Reference(s) |
| Protonated | Positive (ESI+) | [C₂₁H₂₅ClO₆ + H]⁺ | 409.13 | - | [14] |
| Sodium | Positive (ESI+) | [C₂₁H₂₅ClO₆ + Na]⁺ | 431.11 | - | [2][6] |
| Potassium | Positive (ESI+) | [C₂₁H₂₅ClO₆ + K]⁺ | 447.08 | - | [2][6] |
| Ammonium | Positive (ESI+) | [C₂₁H₂₅ClO₆ + NH₄]⁺ | 426.16 | 426.20 | [1] |
| Formate Adduct | Positive (ESI+) | [M+HCOO]⁻ related | - | 453.00 | [4] |
| Acetate Adduct | Negative (ESI-) | [C₂₁H₂₅ClO₆ + CH₃COO]⁻ | 467.13 | - | [3][5][10] |
| Table 1: Common Adducts of Dapagliflozin in Mass Spectrometry. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High [M+Na]⁺ and [M+K]⁺ Adducts | Contamination from glassware, solvents, or handling. | 1. Switch to plastic autosampler vials and containers.2. Use high-purity (MS-grade) solvents and reagents.3. Add 0.1% formic acid to the mobile phase to promote [M+H]⁺.4. Ensure proper glove use when handling samples and labware. |
| Inconsistent Signal Intensity | Competition between different adduct species (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). | 1. Promote a single, stable adduct by adding the appropriate modifier (e.g., ammonium acetate for [M+NH₄]⁺).2. Vigorously suppress unwanted adducts using methods described above. |
| Low Sensitivity | Suboptimal adduct formation or ionization mode. | 1. For bioanalysis, try negative ion mode and target the acetate adduct [M+CH₃COO]⁻ by adding ammonium acetate to the mobile phase.[5][10]2. For routine analysis, optimize the formation of the ammonium adduct [M+NH₄]⁺ in positive ion mode.[1] |
| Unidentified Peaks | Formation of unexpected adducts (e.g., with mobile phase modifiers like formic acid) or in-source fragmentation. | 1. Perform a full scan analysis and identify the m/z of the unknown peaks to check for common adducts.2. To test for formate adducts, prepare a mobile phase without formic acid.[4][13]3. Optimize source parameters like fragmentor voltage to minimize in-source fragmentation. |
| Table 2: Troubleshooting Common Issues in Dapagliflozin MS Analysis. |
Experimental Protocols
Protocol 1: Promoting Ammonium Adducts ([M+NH₄]⁺) in Positive Ion Mode
This method is suitable for the robust quantification of Dapagliflozin in pharmaceutical formulations.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions (ESI+):
Protocol 2: Promoting Acetate Adducts for High-Sensitivity Bioanalysis (Negative Ion Mode)
This method is designed for achieving low limits of quantitation for Dapagliflozin in biological matrices like plasma.[5][10]
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions (ESI-):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10][11]
-
Detection Mode: Selective Reaction Monitoring (SRM) of the acetate adduct precursor ion.[5][10][11]
-
MRM Transition: The specific precursor-product ion transition for the acetate adduct ([M+CH₃COO]⁻) should be determined by infusing a standard solution of Dapagliflozin with the chosen mobile phase.
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing Dapagliflozin adduct formation.
Caption: A workflow for troubleshooting common adduct formation issues.
Caption: Influence of mobile phase additives on Dapagliflozin ionization.
References
- 1. iosrphr.org [iosrphr.org]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective reaction monitoring of negative electrospray ionization acetate adduct ions for the bioanalysis of dapagliflozin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability of Dapagliflozin-d4 in various biological matrices and storage conditions
This technical support center provides guidance on the stability of Dapagliflozin-d4 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Dapagliflozin, a medication used to treat type 2 diabetes. In bioanalytical studies, this compound is commonly used as an internal standard (IS) for the quantification of Dapagliflozin in biological samples.[1] The stability of the internal standard is critical because its degradation can lead to inaccurate quantification of the target analyte (Dapagliflozin).
Q2: In which biological matrices has the stability of Dapagliflozin been evaluated?
A2: The stability of Dapagliflozin has been primarily evaluated in human plasma.[2][3] While specific data for this compound is limited, the stability of the non-deuterated form provides a strong indication of the expected stability of the deuterated analog due to their chemical similarity.
Q3: What are the general storage recommendations for this compound solutions?
A3: Stock solutions of this compound should be stored in a refrigerator at 2-8°C and protected from light. For long-term storage, freezing at -20°C or -70°C is recommended.[4]
Q4: How many freeze-thaw cycles can samples containing this compound undergo?
A4: Studies on Dapagliflozin and its deuterated internal standards have shown that they are stable for at least three freeze-thaw cycles when stored at -30°C.[1][5] It is generally recommended to minimize the number of freeze-thaw cycles.
Q5: Is this compound stable at room temperature on the bench-top?
A5: Yes, Dapagliflozin has demonstrated good stability in plasma for at least 6 hours at room temperature (bench-top stability).[3][4] This suggests that this compound is also likely to be stable during routine sample processing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Peak Area | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Verify the storage conditions of the stock solution (refrigerated, protected from light). |
| Instability in the biological matrix after multiple freeze-thaw cycles. | Limit the number of freeze-thaw cycles to a maximum of three. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. | |
| Bench-top instability during sample preparation. | Process samples in a cooled environment (e.g., on ice) and minimize the time samples are kept at room temperature. | |
| Unexpected Degradation Products in Blank Samples | Contamination of the biological matrix or reagents. | Use fresh, pre-screened biological matrix and high-purity reagents. |
| Loss of Analyte and IS Signal | Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes for sample collection and processing. |
| Instability in processed samples (e.g., in the autosampler). | Evaluate the stability of processed samples in the autosampler over the expected run time. If necessary, reduce the batch size or cool the autosampler. |
Stability Data Summary
The following tables summarize the stability of Dapagliflozin under various conditions, which can be considered indicative for this compound. The stability is generally assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results against freshly prepared samples. The acceptance criteria for stability are typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of Dapagliflozin in Human Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature | Analyte Concentration | Accuracy (%) | Precision (%CV) |
| 3 | -30°C | Low QC | Within ±15% of nominal | < 15% |
| 3 | -30°C | High QC | Within ±15% of nominal | < 15% |
Data synthesized from qualitative statements in cited literature.[1][5]
Table 2: Bench-Top Stability of Dapagliflozin in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration | Accuracy (%) | Precision (%CV) |
| 6 | Low QC | 96.23 - 108.67 | 1.35 - 3.19 |
| 6 | High QC | 96.23 - 108.67 | 1.35 - 3.19 |
Data based on a study of Dapagliflozin.[2][3]
Table 3: Long-Term Stability of Dapagliflozin in Human Plasma
| Storage Duration | Storage Temperature | Analyte Concentration | Accuracy (%) | Precision (%CV) |
| Up to 30 days | -70°C | Low QC | Within ±15% of nominal | < 15% |
| Up to 30 days | -70°C | High QC | Within ±15% of nominal | < 15% |
General stability expectation based on bioanalytical method validation guidelines and cited literature.[5]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike human plasma with this compound at low and high quality control (QC) concentrations.
-
Freezing: Aliquot the spiked plasma into multiple tubes and freeze at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: After thawing completely, refreeze the samples for at least 12 hours. Repeat this cycle for the desired number of times (typically three cycles).
-
Analysis: After the final thaw, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis) and quantify the this compound concentration.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples. The deviation should be within ±15%.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Use previously frozen and thawed low and high QC samples in human plasma.
-
Incubation: Place the samples on a laboratory bench at room temperature for a specified period (e.g., 6, 12, or 24 hours) to simulate the sample preparation time.
-
Analysis: At the end of the incubation period, process and analyze the samples to determine the concentration of this compound.
-
Evaluation: Compare the results to freshly prepared and analyzed QC samples. The mean concentration should be within ±15% of the nominal value.
Visualizations
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree for Inconsistent IS Signal.
References
Adjusting for lot-to-lot variability of Dapagliflozin-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with the Dapagliflozin-d4 internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is this compound used for Dapagliflozin analysis?
An internal standard is a compound with a known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[1][2][3] Its purpose is to correct for variability that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the analytical method.[4][5][6] this compound is a stable isotope-labeled (SIL) version of Dapagliflozin.[7] SIL internal standards are considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods, because they have nearly identical physicochemical properties to the analyte and co-elute, allowing them to effectively compensate for matrix effects and other sources of variability.[8][9][10]
Q2: What are the potential causes of lot-to-lot variability in this compound internal standard?
Lot-to-lot variability of an internal standard can arise from several factors related to its manufacturing and characterization. These can include:
-
Chemical Purity: Differences in the percentage of the desired compound versus impurities.
-
Isotopic Enrichment: Variations in the percentage of molecules that are successfully labeled with deuterium.
-
Presence of Unlabeled Analyte: Contamination of the IS lot with the non-deuterated Dapagliflozin.[8]
-
Stability: Differences in the degradation profile of the IS between lots.
-
Solubility and Formulation: Minor variations in the physical form of the solid material that could affect how it dissolves.
Q3: When should I be concerned about the variability of my this compound internal standard?
You should investigate the internal standard response when you observe:
-
A significant shift in the IS response for the new lot compared to the old lot under the same analytical conditions.
-
IS response for unknown samples is consistently higher or lower than that of the calibration standards and QCs within the same analytical run.[1]
-
Increased variability in the IS response across an analytical run that was not present with the previous lot.
-
Failure of the analytical run to meet acceptance criteria for accuracy and precision.
According to FDA guidance, if the IS response variability in incurred samples is similar to that observed in the calibrators and QCs, it is less likely to impact the reported results.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing issues arising from lot-to-lot variability of this compound.
Initial Observation: Inconsistent Internal Standard Response with a New Lot
Step 1: Systematic Investigation Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent IS response from a new lot of this compound.
Caption: Troubleshooting workflow for a new internal standard lot.
Step 2: Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Sudden shift in IS response for all samples with the new lot | Incorrect concentration of the new IS stock solution. | 1. Carefully reprepare the IS stock and working solutions. 2. Verify calculations, weighing, and dilutions. 3. If the issue persists, proceed to the cross-validation experiment described in the "Experimental Protocols" section. |
| High variability or drift in IS response across an analytical run | Instrument instability. | 1. Perform system suitability tests to ensure the LC-MS/MS is performing correctly. 2. Re-inject a set of samples to see if the variability is reproducible. If not, it may be a one-time instrument issue.[4] |
| IS response is significantly lower or higher in study samples compared to calibration standards | Matrix effects that are not being adequately compensated for by the new IS lot. | 1. This may indicate a difference in how the new IS lot and the analyte are affected by the biological matrix. 2. Perform a matrix effect experiment using at least six different lots of the biological matrix.[8] 3. Consider sample dilution to mitigate matrix effects. |
| Presence of unlabeled Dapagliflozin signal in blank samples spiked only with the new IS | The new lot of this compound is contaminated with the unlabeled analyte. | 1. Analyze a high concentration of the new IS solution and monitor the mass transition for unlabeled Dapagliflozin. 2. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[10] 3. If contamination is significant, contact the supplier and consider sourcing a new lot. |
Experimental Protocols
Protocol 1: Cross-Validation of a New Lot of this compound
Objective: To ensure that the use of a new lot of this compound internal standard does not impact the accuracy of the quantitative results.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare a set of QC samples at low, medium, and high concentrations using a single, well-characterized batch of control matrix.
-
Create Two Analytical Batches:
-
Batch 1 (Old IS Lot): Prepare a full calibration curve and a minimum of six replicates of each QC level (low, mid, high) using the currently accepted lot of this compound.
-
Batch 2 (New IS Lot): Prepare a full calibration curve and a minimum of six replicates of each QC level using the new lot of this compound.
-
-
Analysis: Analyze both batches under the same LC-MS/MS conditions.
-
Data Evaluation:
-
Calculate the mean concentration and accuracy for the QC samples in both batches.
-
Compare the results between the two batches.
-
Acceptance Criteria: The mean concentration of the QCs analyzed with the new IS lot should be within ±15% of the mean concentration of the QCs analyzed with the old IS lot.
Data Presentation Example:
| QC Level | Old IS Lot Mean Conc. (ng/mL) | New IS Lot Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| Low (5 ng/mL) | 4.95 | 5.10 | +3.0% | Pass |
| Mid (50 ng/mL) | 51.2 | 48.9 | -4.5% | Pass |
| High (500 ng/mL) | 498.7 | 515.3 | +3.3% | Pass |
Protocol 2: Assessment of Unlabeled Analyte in the New IS Lot
Objective: To quantify the amount of unlabeled Dapagliflozin present in the new lot of this compound.
Methodology:
-
Prepare IS Solution: Prepare a solution of the new this compound lot at the same concentration used in the analytical method.
-
Prepare LLOQ Sample: Prepare a sample at the Lower Limit of Quantification (LLOQ) for Dapagliflozin, including the new IS.
-
Analysis:
-
Inject the IS-only solution and acquire data monitoring the mass transitions for both this compound and unlabeled Dapagliflozin.
-
Inject the LLOQ sample and acquire data.
-
-
Data Evaluation:
-
Measure the peak area of the unlabeled Dapagliflozin signal in the IS-only injection.
-
Measure the peak area of the Dapagliflozin signal in the LLOQ injection.
-
Calculate the percentage contribution of the IS to the analyte signal at the LLOQ.
-
Acceptance Criteria: The response of the unlabeled analyte in the IS-only sample should be less than 20% of the analyte response at the LLOQ.[12]
Data Presentation Example:
| Sample | Analyte | Peak Area |
| IS-only Solution | Dapagliflozin | 500 |
| LLOQ Sample | Dapagliflozin | 15,000 |
| Calculation | (500 / 15,000) * 100 | 3.3% |
| Result | Pass |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when validating a new lot of internal standard.
Caption: Decision pathway for new internal standard lot validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asdlib.org [asdlib.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. fda.gov [fda.gov]
- 12. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Full Analytical Method Validation of Dapagliflozin Assay Using Dapagliflozin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed breakdown of the full analytical method validation for the quantification of Dapagliflozin in biological matrices, utilizing its deuterated stable isotope-labeled internal standard, Dapagliflozin-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it offers the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response.
While a single comprehensive public document detailing a full validation with this compound was not identified in the public domain, this guide synthesizes the common practices and expected performance characteristics from various validated LC-MS/MS methods for Dapagliflozin. The presented data is representative of a typical robust bioanalytical method validation.
Experimental Protocols
A sensitive, precise, and accurate Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of Dapagliflozin in biological samples.
1. Sample Preparation
The objective of sample preparation is to extract Dapagliflozin and its internal standard, this compound, from the biological matrix (e.g., human plasma), remove interfering substances, and concentrate the analytes.
-
Protein Precipitation (PPT): A straightforward and widely used method.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of a precipitating agent (e.g., chilled acetonitrile (B52724) or methanol) and vortex for 1-2 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT, which can be crucial for achieving low limits of quantification.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the pre-treated plasma sample (plasma diluted with an acidic solution).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
2. Liquid Chromatography Conditions
Chromatographic separation is essential to resolve Dapagliflozin and this compound from endogenous matrix components.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to ensure a short run time and good peak shape. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Typical Settings |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode. Dapagliflozin can form adducts, so the choice of mode is crucial.[1] |
| MRM Transitions | Dapagliflozin: Precursor ion (e.g., [M+H]+ or [M+NH4]+) → Product ionThis compound: Precursor ion → Product ion |
| Ion Source Temp. | 500 - 550 °C |
| Collision Gas | Argon |
Data Presentation: Summary of Validation Parameters
The following tables summarize the typical acceptance criteria and representative data for a full bioanalytical method validation as per regulatory guidelines (e.g., FDA and EMA).
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Dapagliflozin | 1 - 1000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| LQC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 80 | 85 - 115 |
| HQC | 800 | > 80 | 85 - 115 |
Table 4: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C | % Bias within ±15% of nominal concentration |
| Short-Term Stability | Room temperature for 4-24 hours | % Bias within ±15% of nominal concentration |
| Long-Term Stability | -20°C or -80°C for the duration of the study | % Bias within ±15% of nominal concentration |
| Post-Preparative Stability | In autosampler for 24-48 hours | % Bias within ±15% of nominal concentration |
Mandatory Visualization
Caption: Experimental workflow for Dapagliflozin assay.
Disclaimer: The quantitative data presented in the tables are representative of a typical LC-MS/MS method validation for Dapagliflozin and are based on generally accepted criteria and findings in related scientific literature. A comprehensive, publicly available dataset for a full validation specifically using the Dapagliflozin/Dapagliflozin-d4 pair was not found during the literature search. Researchers should always refer to specific validated methods for exact performance characteristics.
References
The Gold Standard vs. The Pragmatic Choice: A Head-to-Head Comparison of Dapagliflozin-d4 and Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Dapagliflozin-d4, and commonly used structural analogs for the quantification of the SGLT2 inhibitor, Dapagliflozin.
While a SIL internal standard is often considered the gold standard in quantitative mass spectrometry, a well-chosen and thoroughly validated structural analog can serve as a viable and cost-effective alternative. This comparison is based on a synthesis of published bioanalytical methods for Dapagliflozin, offering a data-driven framework to inform the selection of the most suitable internal standard for your research needs.
Performance Data: this compound (Deuterated Internal Standard)
Stable isotope-labeled internal standards are the preferred choice in bioanalysis due to their near-identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization and matrix effects, providing the most accurate correction.
| Parameter | Performance | Reference |
| Linearity Range | 10 - 7505 ng/mL | [1] |
| Accuracy (% Recovery) | 99.16% - 106.04% | [1] |
| Precision (% CV) | 1.51% - 10.56% | [1] |
| Extraction Recovery | Not explicitly stated, but expected to be very similar to Dapagliflozin | - |
| Matrix Effect | Expected to be minimal and effectively compensated for | - |
Performance Data: Structural Analog Internal Standards
Structural analogs are compounds with similar chemical structures to the analyte. While they may not perfectly mimic the analyte's behavior, they can provide adequate correction if properly validated. Empagliflozin and Saxagliptin are two structural analogs that have been used as internal standards for Dapagliflozin analysis.
| Parameter | Performance (Empagliflozin as IS) | Reference |
| Linearity Range | 2.50 - 250.0 ng/mL | [2] |
| Accuracy (% Recovery) | 90.8% - 103.6% | [2] |
| Precision (% CV) | ≤ 6.2% | [2] |
| Extraction Recovery | Not explicitly stated | - |
| Matrix Effect | Not explicitly stated, but a potential source of variability | - |
| Parameter | Performance (Saxagliptin as IS) | Reference |
| Linearity Range | 0.05 - 2 µg/mL (for Dapagliflozin) | [3] |
| Accuracy (% Recovery) | Not explicitly stated | - |
| Precision (% CV) | Not explicitly stated | - |
| Extraction Recovery | Not explicitly stated | - |
| Matrix Effect | Not explicitly stated, but a potential source of variability | - |
Experimental Protocols
Bioanalytical Method using this compound as Internal Standard (LC-MS/MS)
This protocol is a representative example based on common practices in published literature.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like ammonium (B1175870) acetate.[4]
-
Injection Volume: 5 - 20 µL.[4]
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Dapagliflozin.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapagliflozin: e.g., m/z 407.27 → 329.19[2]
-
This compound: The specific transition will depend on the deuteration pattern, but will be a +4 Da shift from the parent and/or fragment ion.
-
Bioanalytical Method using a Structural Analog (Empagliflozin) as Internal Standard (LC-MS/MS)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of Empagliflozin internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those used for the this compound method, but with the addition of the MRM transition for the structural analog.
-
MRM Transition for Empagliflozin (as IS): e.g., m/z 449.29 → 371.18[2]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological pathway of Dapagliflozin.
Caption: Bioanalytical workflow for Dapagliflozin quantification.
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.
Conclusion: Making the Right Choice
The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the bioanalytical study.
-
This compound is the superior choice for regulated bioanalysis, such as in clinical trials, where the highest level of accuracy and precision is required. Its ability to perfectly track the analyte through the analytical process minimizes variability and provides the most reliable data.
-
Structural analogs , like Empagliflozin, present a pragmatic and cost-effective alternative for research and discovery-phase studies. While they may not offer the same level of performance as a SIL-IS, a thoroughly validated method using a structural analog can still yield accurate and reproducible results. Key to this is a comprehensive validation that carefully assesses and mitigates any potential differences in extraction recovery and matrix effects between the analyte and the internal standard.
Ultimately, the decision should be based on a balance of the desired analytical performance, regulatory requirements, and available resources. For the most demanding applications, the investment in a stable isotope-labeled internal standard like this compound is well-justified. However, for many research applications, a well-validated structural analog can be a scientifically sound and economical choice.
References
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Dapagliflozin
This guide provides a framework for conducting inter-laboratory cross-validation of analytical methods for the quantification of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The objective is to ensure that analytical methods for Dapagliflozin are robust, reproducible, and transferable between different laboratories, which is critical for drug development, quality control, and regulatory submissions. This document outlines key considerations, experimental protocols for common analytical techniques, and a proposed workflow for a cross-validation study.
Data Presentation: Comparative Summary of Analytical Methods
The performance of various analytical methods for Dapagliflozin is summarized below. These tables provide a clear comparison of key validation parameters as reported in single-laboratory validation studies. An inter-laboratory study would aim to verify the reproducibility of these parameters across different sites.
Table 1: Comparison of RP-HPLC Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range | Not Specified | Not Specified | 12-28 µg/mL |
| Correlation Coefficient (R²) | Not Specified | 0.999 | 0.9995 |
| Limit of Detection (LOD) | Not Specified | Not Specified | 5.004 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 15.164 µg/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | Good |
| Precision (%RSD) | < 2 | < 2 | Not Specified |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7] |
| Linearity Range | 5-2000 ng/mL | 25-500 ng/mL | 50.00-10000.00 pg/mL |
| Correlation Coefficient (R²) | Not Specified | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not Specified | 6.83 ng/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 20.70 ng/mL | 50.00 pg/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
| Precision (%CV) | Good | Not Specified | ≤ 4.5% |
Experimental Protocols
Detailed methodologies for two common analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature and can serve as the foundation for an inter-laboratory comparison study.
Protocol 1: RP-HPLC-UV Method
This method is suitable for the quantification of Dapagliflozin in bulk drug and pharmaceutical dosage forms.[2][3]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.[3]
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[3] or Kromasil 100-5-C8 (100 mm × 4.6 mm).[2]
-
Mobile Phase: A mixture of Methanol and 0.02M Phosphate buffer (pH 3.6) in a ratio of 45:55% v/v.[3] Alternatively, a mixture of acetonitrile (B52724) and water (52:48 v/v) can be used.[2]
-
Injection Volume: 20 µL.[3]
-
Standard Solution Preparation: Prepare a stock solution of Dapagliflozin (e.g., 1000 µg/mL) in a suitable diluent (e.g., methanol).[3] From the stock solution, prepare a series of working standard solutions to cover the desired concentration range for linearity assessment.[1][3]
-
Sample Preparation: For tablets, weigh and powder a sufficient number of tablets.[3] Accurately weigh a portion of the powder equivalent to a specific amount of Dapagliflozin and dissolve it in the diluent.[3] Sonicate to ensure complete dissolution and dilute to a known volume. Filter the solution before injection.[3]
-
Validation Parameters to be Assessed: Specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Protocol 2: LC-MS/MS Method for Biological Matrices
This method is suitable for the quantification of Dapagliflozin in plasma samples and is ideal for pharmacokinetic and bioequivalence studies.[4][6]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[4][6]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)[6] or a similar C18 column.
-
Mobile Phase: An isocratic elution with 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive[6] or negative mode.[4]
-
MRM Transition: For positive mode, monitor the transition pair (precursor to product ion) of m/z 426.20 → 107.20.[6]
-
Sample Preparation (Solid Phase Extraction): To a plasma sample, add an internal standard (e.g., a deuterated analog of Dapagliflozin).[4] Perform a solid-phase extraction to remove plasma proteins and interferences.[4] Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection.[4]
-
Validation Parameters to be Assessed: Selectivity, linearity, accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Mandatory Visualizations
Logical Workflow for Inter-Laboratory Cross-Validation
Caption: A flowchart illustrating the key phases and steps involved in conducting an inter-laboratory cross-validation study for an analytical method.
Experimental Workflow for Sample Analysis in a Cross-Validation Study
Caption: A diagram showing the parallel experimental workflow for sample analysis in multiple laboratories during a cross-validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 6. iosrphr.org [iosrphr.org]
- 7. ijper.org [ijper.org]
A Comparative Guide to Analytical Methods for the Quantification of Dapagliflozin
This guide provides a comprehensive comparison of various analytical methods for the quantification of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The accurate and precise determination of Dapagliflozin in bulk drug substances and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document details and contrasts High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methodologies, presenting their validation parameters and experimental protocols.
Data Presentation: A Comparative Summary
The performance of different analytical methods for Dapagliflozin quantification is summarized in the tables below. These tables offer a clear comparison of key validation parameters, including linearity, accuracy, and precision.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Method 1 (Simultaneous with Metformin) | Method 2 (Simultaneous with Saxagliptin) | Method 3 (API Stability Indicating) | Method 4 (in Bulk and Formulation) | Method 5 (in Human Plasma)[1][2] |
| Linearity Range | 100–500 µg/mL | 100-500 µg/mL | 1.0- 15.0 μg /ml[3] | 10 to 50 μg/mL | 1.50-60 µg/mL[1][2] |
| Correlation Coefficient (R²) | Not Specified | 0.9998 | >0.999[3] | 0.9996 | 0.9994[1][2] |
| Accuracy (% Recovery) | Not Specified | 100.72% | 98.0 to 102.0% | 98 to 102% | 96.23% to 108.67%[1][2] |
| Precision (%RSD) | < 2 | < 2 | < 2.0 | < 2 | 1.35% to 3.19%[1][2] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (in Rat Plasma)[4] | Method 2 (in Tablet Formulation)[5][6] | Method 3 (Simultaneous with Metformin)[7] | Method 4 (in Human Plasma)[8] |
| Linearity Range | 5-2000 ng/ml[4] | 25-500 ng/mL[5][6] | 60 to 140 µg/mL[7] | 50.00-10000.00 pg/mL[8] |
| Correlation Coefficient (R²) | Not Specified | >0.99 | 0.9969[7] | Not Specified |
| Accuracy (% Recovery) | Good | Within acceptance criteria | 98 to 102%[7] | Not Specified |
| Precision (%RSD) | Good intra- and inter-day | Within acceptance criteria | <2%[7] | ≤4.5%[8] |
| LOD | Not Specified | 6.83 ng/mL[5][6] | 2.959 µg/mL[7] | Not Specified |
| LOQ | Not Specified | 20.70 ng/mL[5][6] | 8.967 µg/mL[7] | < 1.50 µg/mL[1][2] |
Table 3: Comparison of HPTLC Method Validation Parameters
| Parameter | Method 1 (Simultaneous with Metformin) | Method 2 (Simultaneous with Vildagliptin)[9] | Method 3 (Simultaneous with Linagliptin)[10] |
| Linearity Range | 1–10 µ g/spot | 200–1400 ng/band[9] | 200–1200 ng/band[10] |
| Correlation Coefficient (R²) | Not Specified | 0.9968[9] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.87% to 99.71%[9] | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| LOD | 0.314 µ g/spot | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective : To provide a stability-indicating method for the quantification of Dapagliflozin.
-
Instrumentation : Agilent Tech. Gradient System with an Auto-injector and DAD Detector.
-
Column : Agilent C18 column (4.6 mm × 250 mm; 5 μm particle size).
-
Mobile Phase : A mixture of Methanol and Water (75:25% v/v) with pH adjusted to 3 using 0.05% Orthophosphoric acid (OPA).
-
Flow Rate : 1 mL/min.
-
Detection Wavelength : 233 nm.
-
Retention Time for Dapagliflozin : 5.099 min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective : To develop a highly sensitive and selective method for the determination of Dapagliflozin in tablet formulation.[6]
-
Instrumentation : LC-MS/MS system.
-
Column : Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm).[6]
-
Mobile Phase : Isocratic elution with 5mM ammonium (B1175870) acetate: acetonitrile (B52724) (20:80, v/v).[6]
-
Flow Rate : 0.2 mL/min.[6]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.[6]
-
Detection : Multiple Reaction Monitoring (MRM) mode, monitoring the transition pair of m/z 426.20 → 107.20.[6]
High-Performance Thin-Layer Chromatography (HPTLC)
-
Objective : To provide a simple and cost-effective method for the simultaneous quantification of Dapagliflozin and Metformin.
-
Instrumentation : HPTLC system with a suitable applicator and scanner.
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 aluminum plates.
-
Mobile Phase : Acetonitrile, 10% Ammonium Acetate, and Acetic Acid in a ratio of 9:0.9:0.1 (v/v/v).
-
Detection : Densitometric scanning at 225 nm.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for Dapagliflozin Quantification.
References
- 1. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 47.94.85.12:8889 [47.94.85.12:8889]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 6. iosrphr.org [iosrphr.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. ijper.org [ijper.org]
- 9. jchr.org [jchr.org]
- 10. Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Dapagliflozin and Linagliptin | Sciety [sciety.org]
Establishing the Limit of Detection and Quantitation for Dapagliflozin: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Dapagliflozin is fundamental to ensuring the safety and efficacy of therapeutic products. A critical aspect of the validation of any analytical method is the determination of its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][2]
This guide provides a comparative overview of various validated analytical methods for the determination of Dapagliflozin, with a focus on their reported LOD and LOQ values. The data presented is compiled from a range of studies employing High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of Dapagliflozin depends on several factors, including the required sensitivity, the nature of the sample matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid), and the available instrumentation. The following tables summarize the LOD and LOQ values for Dapagliflozin obtained by different analytical techniques, providing a clear comparison of their performance.
| Analytical Technique | LOD | LOQ | Linearity Range | Wavelength (λmax) | Reference |
| UV-Spectrophotometry | 0.623 µg/mL | 1.889 µg/mL | 5–30 µg/mL | 220 nm | [1][3] |
| UV-Spectrophotometry | 0.569 µg/mL | 1.724 µg/mL | 2.61–31.23 µg/mL | 223.5 nm | [2] |
| UV-Spectrophotometry | Not Specified | Not Specified | 10-35 µg/mL | 233.65 nm | [4] |
| UV-Spectrophotometry | 2.19 µg/mL | 6.641 µg/mL | 10-50 µg/mL | 231 nm | [5] |
| UV-Spectrophotometry | 0.3687 µg/mL | 1.1175 µg/mL | Not Specified | 278 nm | [6] |
| RP-HPLC | 5.004 µg/mL | 15.164 µg/mL | 12-28 µg/mL | 255 nm | |
| RP-HPLC | 0.257 µg/mL | 0.778 µg/mL | 1.00-15.00 µg/mL | 223 nm | [7] |
| RP-HPLC | 1.279 µg/mL | 3.877 µg/mL | Not Specified | 224 nm | [8] |
| RP-HPLC | 0.306642 µg/mL | 0.929220 µg/mL | Not Specified | 225 nm | |
| RP-HPLC | 6.50 µg/mL | 21.68 µg/mL | 5–25 µg/mL | 230 nm | [9] |
| LC-MS/MS | 0.03 ng/mL | 0.1 ng/mL | 0.10–200 ng/mL | N/A | [10] |
| LC-MS/MS | 6.83 ng/mL | 20.70 ng/mL | 25-500 ng/mL | N/A | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are summaries of the experimental protocols used in the cited studies for the determination of Dapagliflozin's LOD and LOQ.
1. UV-Spectrophotometric Method
-
Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent/Diluent : Methanol (B129727) and water in varying ratios are commonly used as solvents. For instance, a mixture of methanol and water (15:85 v/v) has been reported.[1][3] In other methods, sodium citrate (B86180) or ethanol (B145695) followed by distilled water were used.[5][6]
-
Procedure :
-
Preparation of Stock Solution : A standard stock solution of Dapagliflozin (e.g., 1000 µg/mL or 100 µg/mL) is prepared by dissolving a known amount of the pure drug in the chosen solvent.[1][3][5]
-
Working Standard Solutions : A series of dilutions are prepared from the stock solution to obtain working standard solutions within the desired concentration range.
-
Determination of λmax : The wavelength of maximum absorbance (λmax) is determined by scanning a solution of Dapagliflozin over a UV range (e.g., 200-400 nm). The reported λmax for Dapagliflozin varies between 220 nm and 278 nm depending on the solvent used.[2][3][4][5][6]
-
Calibration Curve : The absorbance of the working standard solutions is measured at the determined λmax, and a calibration curve is constructed by plotting absorbance versus concentration.
-
LOD and LOQ Calculation : The LOD and LOQ are typically calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[3][5]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column of varying specifications, and data processing software.
-
Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH-adjusting agent like orthophosphoric acid) is typically used. The ratio of the organic to aqueous phase can be isocratic or a gradient. For example, a mobile phase of Methanol:Phosphate buffer (0.02M, pH 3.6) in a 45:55% v/v ratio has been used.[12]
-
Procedure :
-
Preparation of Standard Solutions : Stock and working standard solutions of Dapagliflozin are prepared in the mobile phase or a suitable diluent.
-
Chromatographic Conditions : The analysis is performed at a specific flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 255 nm).[12] The retention time for Dapagliflozin will vary depending on the specific method parameters.
-
Calibration Curve : A calibration curve is generated by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration.
-
LOD and LOQ Calculation : Similar to the UV method, the LOD and LOQ are calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.[12][7]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : For biological samples like plasma, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.[10]
-
Chromatographic Conditions : A C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution (e.g., water or ammonium (B1175870) acetate (B1210297) buffer).[10]
-
Mass Spectrometric Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for Dapagliflozin are monitored.
-
LOD and LOQ Determination : The LOD and LOQ are determined by analyzing samples with progressively lower concentrations of Dapagliflozin and are often defined as the concentrations at which the signal-to-noise ratio is approximately 3 and 10, respectively. Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve.[11]
Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of determining the LOD and LOQ, and the mechanism of action of Dapagliflozin, the following diagrams are provided.
Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ).
References
- 1. eijppr.com [eijppr.com]
- 2. scispace.com [scispace.com]
- 3. galaxypub.co [galaxypub.co]
- 4. jocpr.com [jocpr.com]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrphr.org [iosrphr.org]
- 12. ijarmps.org [ijarmps.org]
A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness and ruggedness of various analytical methods for the quantification of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The assessment of these parameters is critical in the development and validation of analytical methods to ensure their reliability and suitability for routine use in quality control and pharmaceutical analysis. The information presented herein is compiled from a variety of validated methods reported in scientific literature.
Comparative Summary of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods for Dapagliflozin, with a focus on robustness and ruggedness.
Table 1: Comparison of RP-HPLC Method Validation Parameters
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) | Alternative Method (UV-Spectrophotometry) |
| Stationary Phase | Kromasil 100-5-C8 (100 mm × 4.6 mm)[1] | Shimadzu C18 column (15 cm × 4.6 mm, 5 µm)[2] | Develosil ODS HG-5 (C18)[3] | Not Applicable |
| Mobile Phase | Acetonitrile (B52724):Water (52:48 v/v)[1] | Buffer:Acetonitrile (65:35 v/v), pH 3.8[2] | Phosphate buffer:Acetonitrile (80:20 v/v)[3] | Water and Methanol (B129727) (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[3] | Not Applicable |
| Detection Wavelength | 224 nm[1] | 205 nm[2] | 292 nm[3] | 284 nm[4] |
| Retention Time | 1.67 minutes[1] | 6.986 minutes[2] | 3.545 minutes[3] | Not Applicable |
| Linearity Range | Not Specified | Not Specified | Appropriate concentration range[3] | 10 - 60 µg/ml[4] |
| Correlation Coefficient (r²) | Not Specified | 0.99985 (Standard), 0.99947 (Test)[2] | > 0.999[3] | 0.999[4] |
| Accuracy (% Recovery) | Not Specified | 99.10% - 101.71%[2] | 97.96% - 100.00%[3] | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified | 0.86%[3] | Not Specified |
Table 2: Robustness and Ruggedness Testing Parameters and Results
| Method | Parameter Varied | Variation | Result (% RSD or other metric) |
| RP-HPLC Method 1 | Flow Rate | ± 0.2 mL/min | Within acceptable limits[5] |
| Wavelength | ± 2 nm | Within acceptable limits[5] | |
| RP-HPLC Method 2 | Mobile Phase Ratio | ± 15% | Within acceptable limits[6] |
| Buffer pH | ± 0.2 | Within acceptable limits[6] | |
| Detector Wavelength | ± 3 nm | Within acceptable limits[6] | |
| RP-HPLC (General) | Different Analysts | Analyst 1 vs. Analyst 2 | Within acceptable limits[7] |
| Different Instruments | Instrument 1 vs. Instrument 2 | Within acceptable limits[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
Protocol 1: RP-HPLC Method for Dapagliflozin Assay
Objective: To provide a robust and rugged stability-indicating method for the quantification of Dapagliflozin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
C18 analytical column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm).[1]
-
Data acquisition and processing software.
Reagents and Materials:
-
Dapagliflozin reference standard.
-
Acetonitrile (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Orthophosphoric acid (for pH adjustment).[9]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[3]
-
Detection Wavelength: 224 nm.[1]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the mobile phase to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a concentration within the linearity range.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area of Dapagliflozin.
-
Quantification: Calculate the amount of Dapagliflozin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Robustness and Ruggedness Evaluation:
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±5°C) and observe the effect on system suitability parameters.[5]
-
Ruggedness: The analysis is performed by different analysts on different days and using different instruments to assess the reproducibility of the method.[7]
Protocol 2: UV-Spectrophotometric Method for Dapagliflozin Assay
Objective: To provide a simple and rapid method for the quantification of Dapagliflozin.
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.[8]
Reagents and Materials:
-
Dapagliflozin reference standard.
-
Methanol (Spectroscopic grade).[4]
-
Water (Distilled or deionized).[4]
Procedure:
-
Solvent Preparation: Prepare a mixture of water and methanol (70:30 v/v).[4]
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of Dapagliflozin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.[4]
-
Determination of Maximum Absorbance (λmax): Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) and scan the solution from 200-400 nm to determine the λmax. The λmax for Dapagliflozin is approximately 284 nm.[4]
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-60 µg/mL) and measure the absorbance of each at the λmax.[4]
-
Sample Solution Preparation: Prepare the sample solution in the same solvent to obtain a concentration within the calibration range.
-
Analysis: Measure the absorbance of the sample solution at the λmax and calculate the concentration using the regression equation from the calibration curve.
Visualizations
Workflow for Robustness and Ruggedness Testing
The following diagram illustrates the logical workflow for assessing the robustness and ruggedness of an analytical method for Dapagliflozin.
Caption: Workflow for assessing the robustness and ruggedness of an analytical method.
Forced Degradation Study Pathway
The following diagram illustrates the typical pathways investigated during forced degradation studies of Dapagliflozin to ensure the stability-indicating nature of the analytical method.
Caption: Forced degradation pathways for Dapagliflozin.
References
- 1. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 3. HPLC method for dapagliflozin in tablet form: development and validation. [wisdomlib.org]
- 4. ijrpr.com [ijrpr.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Dapagliflozin-d4 vs. C13-labeled Dapagliflozin for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective, data-driven comparison of two commonly used stable isotope-labeled internal standards for the quantification of Dapagliflozin: Dapagliflozin-d4 (deuterium-labeled) and C13-labeled Dapagliflozin (carbon-13 labeled).
The ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest, differing only in mass. This ensures that it experiences the same fate as the analyte during sample preparation, chromatography, and ionization, thereby accurately compensating for any experimental variability. While both deuterated and carbon-13 labeled standards are designed to fulfill this role, subtle but significant differences in their behavior can have a profound impact on assay performance.
Quantitative Performance Parameters: A Comparative Analysis
The following tables summarize the key performance differences between deuterium-labeled and ¹³C-labeled internal standards based on established principles and findings from various bioanalytical studies. While direct comparative data for this compound versus C13-labeled Dapagliflozin is not extensively published, the general principles observed for other analytes are applicable here.
| Parameter | This compound (Deuterium-labeled) | C13-labeled Dapagliflozin | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[2][3] One study reported a mean bias of 96.8% with a standard deviation of 8.6% for a deuterated standard.[4] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard.[4] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices like plasma, where significant matrix effects are expected.[6] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site.[1][2] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[7] |
| Cost | Generally less expensive and more widely available.[7] | Typically more expensive due to a more complex synthesis process.[8] | While cost is a factor, the potential for compromised data quality with deuterated standards must be carefully weighed. |
Experimental Protocols
Below is a representative experimental protocol for a bioanalytical assay of Dapagliflozin in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or C13-labeled Dapagliflozin as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or C13-labeled Dapagliflozin in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[9]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 mm × 4.6 mm; 5µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297).[3][10] For example, a mixture of 10 mM Ammonium acetate and methanol (B129727) (20:80, v/v).[3]
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapagliflozin: Precursor ion (Q1) m/z 409.1 → Product ion (Q3) m/z 135.0.[10]
-
Internal Standard (this compound or C13-labeled Dapagliflozin): The specific MRM transitions will need to be determined by direct infusion of the standard. The precursor ion will be shifted by the mass of the isotopic labels.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing the Workflow and Key Considerations
Caption: A typical workflow for the bioanalytical quantification of Dapagliflozin in plasma using an internal standard.
Caption: Impact of internal standard choice on key bioanalytical performance parameters.
Conclusion and Recommendation
The evidence strongly supports the superiority of C13-labeled Dapagliflozin as an internal standard for quantitative bioanalytical assays. Its identical chromatographic behavior to the unlabeled analyte ensures more accurate correction for matrix effects, leading to improved accuracy and precision.[1][3] Furthermore, the high isotopic stability of the C13 label eliminates the risk of isotopic exchange, ensuring the integrity of the standard throughout the analytical process.[1][7]
While this compound may be a more cost-effective option, the potential for chromatographic shifts and compromised data quality, particularly in complex biological matrices, presents a significant risk.[2][5] For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical results for Dapagliflozin, the investment in C13-labeled Dapagliflozin is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. scispace.com [scispace.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 47.94.85.12:8889 [47.94.85.12:8889]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Dapagliflozin Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations
A comprehensive review of dapagliflozin's pharmacokinetic profile reveals significant variability across different patient populations, underscoring the importance of individualized dosing considerations in clinical practice. This guide provides a detailed comparison of dapagliflozin's absorption, distribution, metabolism, and excretion in healthy individuals and those with type 2 diabetes, renal impairment, and hepatic impairment, supported by experimental data and standardized study protocols.
Comparative Pharmacokinetic Parameters
The systemic exposure to dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is notably influenced by the underlying health status of the patient. While generally well-tolerated, conditions affecting renal and hepatic function can alter the drug's pharmacokinetic profile, leading to increased plasma concentrations.
Orally administered dapagliflozin is rapidly absorbed, typically reaching peak plasma concentrations (Cmax) within two hours.[1][2] Its oral bioavailability is approximately 78%.[1] Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution of 118 liters.[1] Metabolism is primarily mediated by UGT1A9, leading to the formation of an inactive metabolite, dapagliflozin 3-O-glucuronide.[1][3] Less than 2% of the parent drug is excreted unchanged in the urine.[1] The terminal half-life of a 10 mg dose is approximately 12.9 hours.[1]
Interestingly, the pharmacokinetics of dapagliflozin are comparable between patients with type 1 and type 2 diabetes mellitus.[4][5] No clinically significant differences in dapagliflozin exposure have been observed based on age, race, sex, or body weight.[1] Furthermore, co-administration with other common antidiabetic medications such as metformin, pioglitazone, glimepiride, or sitagliptin (B1680988) does not necessitate dose adjustments.[6]
However, renal and hepatic impairment significantly impact dapagliflozin's pharmacokinetics.
Impact of Renal Impairment
Patients with renal impairment exhibit increased systemic exposure to dapagliflozin. As kidney function declines, the plasma concentrations of both dapagliflozin and its inactive metabolite, dapagliflozin 3-O-glucuronide, incrementally increase.[3][7]
In individuals with mild, moderate, and severe renal impairment, the steady-state Cmax for dapagliflozin was found to be 4%, 6%, and 9% higher, respectively, compared to those with normal renal function.[3][7] The area under the curve (AUC) also showed a corresponding increase.[3][7] A population pharmacokinetic model revealed that the median AUC was 1.6-fold higher in adults with chronic kidney disease (CKD) and type 2 diabetes compared to those with type 2 diabetes alone.[8] Compared to individuals with normal kidney function, the median AUC was 2.4-fold higher in patients with CKD and an estimated glomerular filtration rate (eGFR) of 15-29 mL/min/1.73 m².[8][9] Despite these increases, no significant accumulation of dapagliflozin was observed in patients with stage 4 CKD after multiple doses.[10]
Impact of Hepatic Impairment
The degree of hepatic impairment correlates with systemic exposure to dapagliflozin.[11][12] In patients with mild, moderate, and severe hepatic impairment, mean dapagliflozin Cmax values were 12% lower, 12% higher, and 40% higher, respectively, compared to healthy subjects.[11][12] The corresponding mean AUC values were 3%, 36%, and 67% higher.[11][12]
The following table summarizes the key pharmacokinetic parameters of dapagliflozin across these patient populations.
| Patient Population | Cmax (Compared to Healthy) | AUC (Compared to Healthy) | Key Findings |
| Healthy Volunteers | Reference | Reference | Baseline pharmacokinetic profile established. |
| Type 2 Diabetes | No clinically relevant difference[1] | No clinically relevant difference[1] | Pharmacokinetics are similar to healthy subjects. |
| Type 1 Diabetes | Comparable to Type 2 Diabetes[4][5] | Comparable to Type 2 Diabetes[4][5] | No significant difference in exposure compared to T2DM. |
| Mild Renal Impairment | 4% higher[3][7] | Increased[3][7] | Modest increase in systemic exposure. |
| Moderate Renal Impairment | 6% higher[3][7] | Increased[3][7] | Moderate increase in systemic exposure. |
| Severe Renal Impairment | 9% higher[3][7] | 2.4-fold higher (eGFR 15-29)[8][9] | Substantial increase in systemic exposure. |
| Mild Hepatic Impairment | 12% lower[11][12] | 3% higher[11][12] | Minimal impact on overall exposure. |
| Moderate Hepatic Impairment | 12% higher[11][12] | 36% higher[11][12] | Moderate increase in systemic exposure. |
| Severe Hepatic Impairment | 40% higher[11][12] | 67% higher[11][12] | Significant increase in systemic exposure. |
Experimental Protocols
The pharmacokinetic data presented were derived from a series of clinical trials employing standardized methodologies. The core components of these study designs are outlined below.
Study Design
The majority of these comparative analyses were conducted as open-label, parallel-group, or crossover studies.[6][11][12] Participants were typically categorized into groups based on their health status (e.g., healthy, type 2 diabetes) or the degree of organ impairment (e.g., mild, moderate, or severe renal or hepatic impairment).[3][7][11][12] For impairment studies, healthy control subjects were often matched for age, weight, sex, and smoking status.[11][12]
Dosing and Administration
In single-dose studies, participants typically received a 10 mg or 50 mg oral dose of dapagliflozin.[3][7][10][11][12] For multiple-dose studies, a once-daily regimen of 10 mg or 20 mg was common.[3][7][10]
Sample Collection and Bioanalysis
Serial blood samples were collected from participants at predefined intervals over a period of up to 72 hours post-dose to characterize the full pharmacokinetic profile.[6] Plasma concentrations of dapagliflozin and its major metabolite, dapagliflozin 3-O-glucuronide, were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
Pharmacokinetic Analysis
Standard non-compartmental or population pharmacokinetic (popPK) modeling approaches were used to analyze the plasma concentration-time data.[4][5][8][9] Key pharmacokinetic parameters calculated included Cmax, AUC from time zero to the last measurable concentration (AUCt), AUC from time zero to infinity (AUCinf), time to Cmax (Tmax), and terminal half-life (t1/2).
Visualizing the Pharmacokinetic Study Workflow
The logical flow of a typical pharmacokinetic study, from initial planning to final data analysis, is a critical component of drug development research. The following diagram illustrates this standardized workflow.
Caption: Workflow of a typical clinical pharmacokinetic study.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 - ProQuest [proquest.com]
- 3. scispace.com [scispace.com]
- 4. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Pharmacokinetics of Dapagliflozin in Patients With Chronic Kidney Disease With or Without Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Influence of hepatic impairment on the pharmacokinetics and safety profile of dapagliflozin: an open-label, parallel-group, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Performance of Dapagliflozin-d4: A Comparison of QTOF and Triple Quadrupole Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple quadrupole mass spectrometers are the industry standard for targeted quantification in bioanalytical studies, offering exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).[1] They are ideal for high-throughput analysis where the target analytes are known. QTOF mass spectrometers, on the other hand, provide high-resolution and accurate mass data, which is highly beneficial for structural elucidation and identifying unknown metabolites.[2] While modern QTOF instruments have improved quantitative capabilities, the latest generation of triple quadrupoles often still holds an advantage in terms of raw sensitivity for targeted analysis.[3]
The choice of platform for Dapagliflozin-d4 analysis will depend on the specific research question. For routine pharmacokinetic/pharmacodynamic (PK/PD) studies requiring high sensitivity and throughput, a triple quadrupole is generally the preferred instrument. For metabolite identification studies or when high mass accuracy is crucial to eliminate interferences, a QTOF would be more suitable.
Platform Comparison: QTOF vs. Triple Quadrupole
| Feature | Quadrupole Time-of-Flight (QTOF) | Triple Quadrupole (QqQ) |
| Primary Strength | High mass resolution and accuracy, untargeted analysis | High sensitivity and specificity for targeted analysis |
| Typical Application | Metabolite identification, unknown screening, qualitative and quantitative analysis | Targeted quantification, pharmacokinetic studies, bioequivalence studies |
| Selectivity | Achieved through high mass resolution, allowing separation of isobaric interferences | Achieved through Multiple Reaction Monitoring (MRM), highly specific precursor-to-product ion transitions |
| Sensitivity | Generally good, but may be lower than the most sensitive triple quadrupoles for targeted quantification | Considered the "gold standard" for trace-level quantification[1] |
| Linear Dynamic Range | Modern instruments have improved dynamic range (typically 3-4 orders of magnitude) | Excellent linear dynamic range, often exceeding 4-5 orders of magnitude[1] |
| Data Acquisition | Full scan or targeted MS/MS | Primarily Multiple Reaction Monitoring (MRM) |
| Flexibility | High flexibility for retrospective data analysis and discovery work | Optimized for pre-defined target lists, less flexible for exploratory analysis[1] |
Performance Data for Dapagliflozin Analysis (Triple Quadrupole)
The following table summarizes typical performance characteristics for the bioanalysis of Dapagliflozin in human plasma using LC-MS/MS with a triple quadrupole mass spectrometer, as reported in various studies.[4][5] It is expected that this compound would exhibit similar chromatographic behavior and ionization efficiency, serving as a stable isotope-labeled internal standard.
| Parameter | Typical Performance |
| Linearity Range | 50.00 - 10000.00 pg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[4] |
| Intra-batch Precision (%CV) | ≤4.5%[4] |
| Inter-batch Precision (%CV) | ≤4.5%[4] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration |
| Matrix Effect (%CV) | 1.20% - 1.27%[4] |
Experimental Protocols
Detailed Methodology for Dapagliflozin Bioanalysis using Triple Quadrupole LC-MS/MS
This protocol is a representative example for the quantification of Dapagliflozin in human plasma.
1. Sample Preparation (Protein Precipitation) [6]
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography [4]
-
Column: Hypersil Gold C18 (50mm x 3.0 mm, 5µm)
-
Mobile Phase: 10mM Ammonium acetate: Methanol (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Mass Spectrometry (Triple Quadrupole) [4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dapagliflozin: Specific precursor > product ion transitions would be optimized based on the instrument.
-
This compound (IS): Specific precursor > product ion transitions would be optimized based on the instrument.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Dapagliflozin's inhibition of the TGF-β1/Smad signaling pathway.
References
- 1. Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? | Lab Manager [labmanager.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. scitcentral.com [scitcentral.com]
- 6. benchchem.com [benchchem.com]
Unraveling Individual Differences in Dapagliflozin Metabolism: A Comparative Guide to Investigative Techniques
For Researchers, Scientists, and Drug Development Professionals
Understanding the inter-subject variability in how drugs are metabolized is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comparative analysis of methodologies to assess the variability in the metabolism of dapagliflozin (B1669812), a widely prescribed sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. We will explore the use of a sophisticated deuterated tracer technique and compare it with alternative approaches, supported by experimental data and detailed protocols.
Dapagliflozin Metabolism at a Glance
Dapagliflozin is primarily metabolized in the liver and kidneys into inactive metabolites. The main pathway is glucuronidation, catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9), to form dapagliflozin 3-O-glucuronide.[1][2][3] Minor contributions from cytochrome P450 (CYP) enzymes have also been noted.[1][2] The resulting metabolites are then primarily eliminated through renal excretion.[1][2]
Caption: Metabolic pathway of dapagliflozin.
Assessing Metabolic Variability: A Head-to-Head Comparison
The gold standard for precisely tracking a drug's metabolic fate is the use of stable isotope-labeled tracers, such as deuterated compounds. This section compares a hypothetical deuterated dapagliflozin tracer study with alternative methods for assessing inter-subject variability in its metabolism.
Method 1: Deuterated Dapagliflozin Tracer Study (Hypothetical)
This technique involves administering a version of dapagliflozin where some hydrogen atoms are replaced with deuterium, a non-radioactive isotope of hydrogen. This "heavy" version is chemically identical in its biological activity but can be distinguished from the non-labeled drug by mass spectrometry. This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) without interference from other substances in the body.
Experimental Workflow:
Caption: Experimental workflow for a deuterated dapagliflozin tracer study.
Method 2: UGT1A9 Probe Drug Cocktail
An alternative approach to directly assess the activity of the primary metabolizing enzyme, UGT1A9, is to use a "probe drug." This is a compound known to be selectively metabolized by a specific enzyme. By administering a probe drug for UGT1A9, researchers can infer the enzyme's activity in an individual and thus predict how dapagliflozin might be metabolized. Propofol is a recognized probe substrate for UGT1A9.[4][5][6]
Method 3: Endogenous Biomarkers
A less invasive method involves measuring the levels of endogenous compounds (biomarkers) in the body that are known to be substrates for a particular enzyme. Variations in the levels of these biomarkers can reflect differences in enzyme activity. While specific endogenous biomarkers for UGT1A9 are still under investigation, this approach holds promise for future applications.
Quantitative Data on Dapagliflozin Pharmacokinetic Variability
While a direct comparative study on metabolic variability using these different methods for dapagliflozin is not available in published literature, we can examine the pharmacokinetic variability observed in clinical trials. This variability is an indirect reflection of differences in metabolism, as well as other factors like absorption and distribution.
| Pharmacokinetic Parameter | Population | Value (Coefficient of Variation %) | Source |
| Apparent Clearance (CL/F) | Adults with Type 1 Diabetes | 20.9 L/h (34.1%) | [7] |
| Central Volume of Distribution (Vc/F) | Adults with Type 1 Diabetes | 87 L (16.6%) | [7] |
| Apparent Clearance (CL/F) | Patients with Non-Diabetic Kidney Disease | 11.7 L/h | [8] |
| Volume of Distribution | Patients with Non-Diabetic Kidney Disease | 44.9 L | [8] |
Note: The coefficient of variation (CV%) indicates the extent of inter-subject variability. A higher CV% suggests greater variability. The data shows moderate variability in the clearance of dapagliflozin among individuals.[7]
Detailed Experimental Protocols
Deuterated Dapagliflozin Tracer Study (Hypothetical Protocol)
-
Subject Selection: Recruit a cohort of healthy volunteers or patients with type 2 diabetes. Ensure subjects are not taking medications known to interact with UGT1A9.
-
Drug Administration: Following an overnight fast, administer a single oral dose of deuterated dapagliflozin.
-
Sample Collection: Collect serial blood samples at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. Collect urine for 24 hours.
-
Sample Processing: Separate plasma from blood samples and store all samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify deuterated dapagliflozin and its major deuterated metabolite, dapagliflozin 3-O-glucuronide, in plasma and urine.
-
Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each subject. The variability in these parameters across the study population will provide a measure of inter-subject metabolic variability.
UGT1A9 Probe Drug Study Protocol
-
Subject Selection: Recruit a cohort of subjects, ensuring no contraindications to the probe drug.
-
Probe Drug Administration: Administer a single dose of a UGT1A9 probe drug, such as propofol, at a dose known to be safe and sufficient for phenotyping.
-
Sample Collection: Collect blood and/or urine samples at specified time points to measure the concentration of the probe drug and its glucuronidated metabolite.
-
Bioanalysis: Quantify the probe drug and its metabolite using a validated analytical method (e.g., LC-MS/MS).
-
Phenotyping: Calculate the metabolic ratio (e.g., metabolite concentration / parent drug concentration). This ratio serves as an index of UGT1A9 activity.
-
Correlation with Dapagliflozin Metabolism: In a subsequent phase, administer dapagliflozin to the same subjects and determine if there is a correlation between the UGT1A9 phenotype and dapagliflozin's pharmacokinetic parameters.
Conclusion
The use of a deuterated tracer offers the most precise and direct method for assessing the inter-subject variability of dapagliflozin metabolism. This approach allows for the unambiguous tracking of the drug and its metabolites. While more complex and costly, the detailed insights gained can be invaluable during drug development. Alternative methods, such as the use of UGT1A9 probe drugs, provide a more accessible means of phenotyping individuals for their metabolic capacity. Although less direct, this method can still offer valuable information on potential variability in dapagliflozin's disposition. The choice of method will depend on the specific research question, available resources, and the stage of drug development. Further research into endogenous biomarkers for UGT1A9 activity may provide a non-invasive and routine clinical tool for personalizing dapagliflozin therapy in the future.
References
- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe substrate and enzyme source-dependent inhibition of UDP-glucuronosyltransferase (UGT) 1A9 by wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Pharmacokinetics and Exposure–Response Relationship of Dapagliflozin in Patients without Diabetes and with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dapagliflozin-d4: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Dapagliflozin-d4, a deuterated analog of the SGLT2 inhibitor, Dapagliflozin. Adherence to these protocols is critical for minimizing environmental impact and ensuring regulatory compliance.
Core Principle: Handle as Hazardous Waste
Given the toxicological profile of the parent compound, Dapagliflozin, all waste materials containing this compound, including pure compound, contaminated labware, personal protective equipment (PPE), and solutions, should be treated as hazardous pharmaceutical waste. While some environmental assessments suggest a low environmental risk for Dapagliflozin, various Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of serious eye damage, and potentially damaging to organs through prolonged exposure.[1][2] Therefore, a conservative approach to waste management is imperative.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused or expired this compound, contaminated gloves, bench paper, and other solid materials in this container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
2. Container Management:
-
Secure Closure: Keep waste containers tightly sealed when not in use to prevent the release of dust or vapors.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Follow your institution's guidelines for hazardous waste storage.
3. Spill Management:
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate and Secure: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Licensed Waste Contractor: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor. Your institution's EHS department will have established procedures for this.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Under RCRA, it is the responsibility of the waste generator to determine if the waste is hazardous.
Considerations for Deuterated Compounds
While the primary disposal protocol is dictated by the hazardous nature of the Dapagliflozin molecule, the deuteration in this compound introduces a consideration for isotopic labeling. However, for disposal purposes, the presence of deuterium (B1214612) does not alter the fundamental chemical hazards. There are currently no widespread, accessible programs for the recycling of complex deuterated pharmaceutical compounds from research laboratories. Therefore, the focus remains on safe and compliant disposal as hazardous waste.
Quantitative Data Summary
| Hazard Classification | Source | Details |
| Acute Oral Toxicity | MedKoo Biosciences SDS | Category 4 (H302: Harmful if swallowed)[1] |
| Serious Eye Damage | MedKoo Biosciences SDS | Category 1 (H318: Causes serious eye damage)[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | MedKoo Biosciences SDS | Category 2 (H373: May cause damage to organs through prolonged or repeated exposure)[1] |
| Aquatic Hazard (Long-term) | PubChem | H411: Toxic to aquatic life with long lasting effects; H413: May cause long lasting harmful effects to aquatic life[4] |
| Environmental Fate | Source | Details |
| Biodegradability | AstraZeneca Environmental Risk Assessment | Not readily biodegradable[5] |
| Environmental Risk | AstraZeneca Environmental Risk Assessment | Predicted to present an insignificant risk to the environment (PEC/PNEC ratio << 1)[5] |
Experimental Protocols
This document does not cite specific experiments but provides procedural guidance based on safety and regulatory information. The hazard classifications and environmental fate data are derived from Safety Data Sheets and environmental risk assessments provided by manufacturers and chemical databases.
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Dapagliflozin-d4
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dapagliflozin-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. This compound is a pharmaceutical-related compound of unknown potency and should be handled with care.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves that have been inspected prior to use. For potent compounds, double gloving with nitrile gloves is recommended.[1][2] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] For potent compounds, disposable coveralls (e.g., Tyvek) are recommended to protect against splashes and dust.[2][3] |
| Respiratory Protection | Respirator | For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][4] For lower-risk activities, an N95 or FFP2 respirator can be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
Preparation and Engineering Controls
-
Ventilation: Ensure adequate ventilation in the handling area.[1][5] All manipulations of solid this compound that could generate dust should be conducted in a chemical fume hood.
-
Restricted Access: Designate a specific area for handling and restrict access to authorized personnel only.
Handling the Compound
-
Avoid Contact: Minimize the creation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[6][7]
-
Weighing: Use a dedicated and calibrated balance inside a fume hood for weighing the compound.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Collect all waste material, including unused product and contaminated PPE, in a designated, clearly labeled, and sealed container for hazardous chemical waste.[6]
Spill Management
-
In the event of a spill, immediately evacuate the area and alert others.[2]
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste.[5][6]
-
Do not allow the product to enter drains.[6]
Final Disposal
-
Dispose of hazardous waste through a licensed waste disposal contractor.[6] Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Ensure compliance with all federal and local regulations.[1]
Experimental Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. benchchem.com [benchchem.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. aiha.org [aiha.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
